2-(2-Amino-5-methyl-phenyl)-propan-2-ol
Description
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Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(2-amino-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-9(11)8(6-7)10(2,3)12/h4-6,12H,11H2,1-3H3 |
InChI Key |
BRIJGTQYKMNOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(2-Amino-5-methylphenyl)propan-2-ol
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule Profile
-
IUPAC Name: 2-(2-Amino-5-methylphenyl)propan-2-ol
-
Common Names:
-Trimethyl-2-aminobenzyl alcohol; 2-(1-Hydroxy-1-methylethyl)-4-methylaniline. -
Molecular Formula: C
H NO -
Molecular Weight: 165.23 g/mol
-
Significance: This tertiary alcohol serves as a critical steric block in the synthesis of bulky ligands (e.g., for pincer complexes) and as an intermediate for heterocycles like 4,4-dimethyl-1,4-dihydro-3,1-benzoxazin-2-ones. Its synthesis requires careful control to prevent spontaneous dehydration to the corresponding styrene derivative.
Retrosynthetic Logic
The most robust disconnection relies on the construction of the tertiary alcohol moiety via a Grignard addition to an ester precursor. While isatoic anhydride routes exist, the ester route offers higher commercial availability of starting materials and cleaner impurity profiles.
Pathway:
-
Disconnection: C–C bond formation at the carbinol center.
-
Reagent: Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride (MeMgCl).
Figure 1. Retrosynthetic disconnection showing the ester-to-alcohol transformation.
Part 2: Detailed Experimental Protocol
Critical Mechanistic Insight
The reaction involves a competing consumption of the Grignard reagent by the acidic amine protons (-NH
-
Stoichiometry:
-
1.0 eq for deprotonation of -NH
-NHMgBr. -
2.0 eq for addition to the ester (-COOMe
-C(OH)Me ). -
Total Requirement: Theoretical minimum is 3.0 equivalents. In practice, 4.0–5.0 equivalents are required to drive the reaction to completion and prevent the isolation of the intermediate ketone.
-
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Methyl 2-amino-5-methylbenzoate | 165.19 | 1.0 | Limiting Reagent |
| MeMgBr (3.0 M in Et | 119.00 | 4.5 | Nucleophile / Base |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous (distilled/dried) |
| Ammonium Chloride (sat. aq.) | 53.49 | Excess | Quenching Agent |
Step-by-Step Methodology
Step 1: Apparatus Setup
-
Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel.
-
Assemble under an inert atmosphere (N
or Ar). -
Charge the RBF with Methyl 2-amino-5-methylbenzoate (1.0 eq) and anhydrous THF (0.5 M concentration relative to ester).
-
Cool the solution to 0 °C using an ice bath.
Step 2: Grignard Addition
-
Transfer MeMgBr (4.5 eq) to the addition funnel via cannula or nitrogen-flushed syringe.
-
Dropwise Addition: Add the Grignard reagent slowly over 30–45 minutes.
-
Observation: Gas evolution (methane) will occur immediately as the amine is deprotonated. A thick precipitate (magnesium salt) may form.
-
-
Reaction Phase: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT).
-
Reflux: Heat the mixture to gentle reflux (65 °C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (SiO
, 20% EtOAc/Hexanes). The starting ester ( ) should disappear; the alcohol product is more polar ( ).
-
Step 3: Quench & Workup (Critical for Stability)
-
Cool the reaction mixture back to 0 °C .
-
Quench: Slowly add saturated aqueous NH
Cl.-
Caution: Exothermic![4] Add dropwise until gas evolution ceases, then add the rest.
-
Note: Do not use HCl. Strong acids will catalyze the dehydration of the tertiary alcohol to the styrene derivative (2-isopropenyl-4-methylaniline).
-
-
Extraction: Dilute with EtOAc. Separate layers. Extract the aqueous phase 2x with EtOAc.
-
Wash: Wash combined organics with Brine.
-
Drying: Dry over anhydrous Na
SO (Sodium Sulfate). Avoid MgSO if it is slightly acidic, or ensure it is neutral. -
Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40 °C . High heat can induce elimination.
Purification
-
Crude State: The product often solidifies upon standing or trituration with cold hexanes.
-
Recrystallization: If necessary, recrystallize from Hexanes/EtOAc (9:1).
-
Column Chromatography: Silica gel, gradient elution 5%
20% EtOAc in Hexanes. (Pre-treat silica with 1% Et N to neutralize acidity if dehydration is observed).
Part 3: Reaction Mechanism & Logic
The transformation proceeds through a "Magnesium Amide" intermediate. The protection of the amine is in situ.
Figure 2. Mechanistic pathway involving in situ amine protection.
Part 4: Characterization & Quality Control
Expected Analytical Data
-
Physical State: Off-white to pale yellow crystalline solid.
-
Melting Point: 85–88 °C (Lit. varies by purity; impure samples appear as oils).
-
H NMR (400 MHz, CDCl
):-
6.90 (d,
Hz, 1H, Ar-H) - 6.85 (s, 1H, Ar-H)
-
6.55 (d,
Hz, 1H, Ar-H ortho to NH ) -
3.50–4.00 (br s, 3H, -NH
and -OH) -
2.25 (s, 3H, Ar-CH
) -
1.65 (s, 6H, C(OH )(CH
) ) -
Note: If peaks appear at
5.0–5.3 (vinylic), dehydration has occurred.
-
6.90 (d,
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Insufficient Grignard | Ensure >4.0 eq of MeMgBr is used to account for NH |
| Styrene Impurity | Acidic workup / High heat | Use NH |
| Ketone Intermediate | Incomplete reaction | Increase reflux time; ensure anhydrous conditions. |
Part 5: Safety & Hazards
-
Grignard Reagents: MeMgBr is pyrophoric and reacts violently with water. All glassware must be flame-dried.
-
Exotherm: The quench step is highly exothermic. Efficient cooling (ice/salt bath) is mandatory.
-
Solvents: THF forms peroxides; use freshly distilled or stabilized solvent.
References
-
Synthesis of Sterically Hindered Anilines via Grignard Reduction. Source: Němec, V., et al. (2025).[1] Dalton Transactions.[1] "The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3." Context: Describes the 4-step process starting with the reaction of methyl 2-amino-5-methylbenzoate with Grignard reagents to form the alcohol. URL:[Link]
-
General Grignard Addition to Anthranilates. Source: Hoover, F. W., & Hass, H. B. (1947). The Journal of Organic Chemistry. "Synthesis of 2-Amino-1-phenyl-1-propanol and its Methylated Derivatives." Context: Foundational chemistry for amino-alcohol synthesis from aniline esters. URL:[Link]
-
Characterization of Methyl 2-amino-5-methylbenzoate Derivatives. Source: Osaka University Knowledge Archive. (2015). "Synthesis and structure of yttrium complexes." Context: Provides experimental details on the precursors and NMR characterization of related 5-methyl-aniline derivatives. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
Technical Guide: Spectroscopic Profiling of 2-(2-Amino-5-methylphenyl)propan-2-ol
This technical guide details the spectroscopic characterization and synthetic generation of 2-(2-Amino-5-methylphenyl)propan-2-ol (Molecular Formula:
Executive Summary & Molecular Identity
This guide provides a comprehensive spectroscopic atlas for 2-(2-Amino-5-methylphenyl)propan-2-ol. This compound represents a classic "masked" heterocycle; it is the open-chain tertiary alcohol precursor to 2,2,5-trimethylindoline.
Researchers working with this molecule must recognize its thermodynamic instability relative to its cyclized indoline form. Under acidic conditions or elevated temperatures, the molecule undergoes intramolecular dehydration to form the heterocycle. Therefore, the spectroscopic data presented here assumes neutral, anhydrous conditions (e.g.,
Molecular Specifications
| Property | Value |
| IUPAC Name | 2-(2-Amino-5-methylphenyl)propan-2-ol |
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| Key Functionality | Primary Aniline, Tertiary Alcohol, 1,2,5-Trisubstituted Benzene |
| Primary Application | Precursor to 2,2,5-trimethylindoline (via cyclodehydration) |
Synthesis & Causality (Self-Validating Protocol)
To understand the spectroscopy, one must understand the origin of the impurities and the chemical environment. The compound is synthesized via a Grignard addition to an anthranilate ester.
Reaction Workflow
Precursor: Methyl 2-amino-5-methylbenzoate Reagent: Methylmagnesium bromide (MeMgBr) - 2.5 to 3.0 equivalents. Solvent: Anhydrous Diethyl Ether or THF.
Mechanism: The ester moiety undergoes double nucleophilic attack by the methyl Grignard reagent. The first attack generates a ketone intermediate (transient), which is immediately attacked by a second equivalent of Grignard to form the tertiary alkoxide.
Figure 1: Synthetic pathway and potential cyclization degradation route.
Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR)
Solvent:
-NMR Data
The proton spectrum is characterized by a distinct 1,2,4-trisubstituted aromatic pattern (often referred to as 1,2,5 depending on numbering priority) and the gem-dimethyl singlet of the carbinol.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.62 - 1.65 | Singlet (s) | 6H | Gem-dimethyls adjacent to tertiary alcohol. | |
| 2.24 | Singlet (s) | 3H | Methyl group at position 5 of the ring. | |
| 3.00 - 4.50 | Broad (br) | 3H | Exchangeable protons. Shift varies with concentration and dryness. | |
| 6.55 | Doublet (d) | 1H | Ortho to amino group ( | |
| 6.85 | Doublet of Doublets (dd) | 1H | Meta to amino, Para to carbinol ( | |
| 7.05 | Doublet (d) | 1H | Ortho to carbinol, Meta to methyl ( |
Technical Note on Assignments:
-
H3 (6.55 ppm): This proton is ortho to the strong electron-donating amino group, causing a significant upfield shift relative to benzene (7.26 ppm).
-
Exchangeable Protons: In perfectly dry
, the and signals may resolve into distinct peaks (approx. 4.5 ppm for NH2 and 5.0 ppm for OH), but in , they often merge into a broad hump.
-NMR Data
| Shift ( | Type | Assignment |
| 20.8 | ||
| 30.5 | ||
| 74.2 | ||
| 117.5 | Aromatic | |
| 126.8 | Aromatic | |
| 128.5 | Aromatic | |
| 129.1 | Aromatic | |
| 131.0 | Aromatic | |
| 143.5 | Aromatic |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the presence of the open-chain form versus the cyclized indoline. The key indicator is the presence of both
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 3350 - 3450 | Primary amine doublet (asymmetric/symmetric). Indicates the ring is not closed. | |
| 3200 - 3350 | Broad band, often overlapping with amine. Disappears upon cyclization to indoline. | |
| 2960 - 2980 | Methyl | |
| 1615 - 1625 | Amine scissoring (deformation). | |
| 1500, 1580 | Aromatic ring skeletal vibrations. | |
| 1150 - 1200 | Tertiary alcohol |
C. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
-
Molecular Ion (
): (Weak intensity).-
Tertiary alcohols often dehydrate thermally in the inlet or ion source, so the molecular ion may be elusive.
-
-
Base Peak:
( ).-
Mechanism: Rapid loss of water to form the 2,2,5-trimethylindoline radical cation or a stabilized styryl cation.
-
-
Fragment:
( ).-
Loss of methyl from the gem-dimethyl group after cyclization.
-
Experimental Validation & Troubleshooting
When analyzing this compound, the most common issue is spontaneous cyclization .
Cyclization Logic Diagram
The following diagram illustrates the structural transformation that complicates spectral analysis.
Figure 2: Spontaneous cyclization pathway affecting spectral integrity.
Quality Control Check
-
Check the NMR: If you see a singlet at
(6H) instead of , and the disappearance of the broad peak, your sample has cyclized to the indoline. -
Check the IR: The disappearance of the broad
stretch at confirms cyclization.
References
-
Grignard Addition to Anthranilates
-
Smith, P. A. S., & Yu, T. Y. (1952). The preparation of some 2,2-disubstituted indolines.[1] Journal of Organic Chemistry.
- Protocol validation for methyl 2-amino-5-methylbenzo
-
-
Spectroscopic Data of Amino-Aryl-Carbinols
-
NIST Mass Spectrometry Data Center.[2] Mass spectra of alkyl-anilines and derivatives.
-
-
Indoline Synthesis Pathways
Sources
Strategic Utilization of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol in Heterocyclic Scaffolding
[1]
Executive Summary: The Gem-Dimethyl Advantage
In the landscape of modern medicinal chemistry, 2-(2-Amino-5-methyl-phenyl)-propan-2-ol represents more than a simple bifunctional intermediate; it is a kinetically privileged scaffold designed to accelerate the synthesis of 4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones .[1]
This guide analyzes the compound’s utility through the lens of the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1] By incorporating a tertiary alcohol with a bulky gem-dimethyl group adjacent to an ortho-aniline moiety, this intermediate lowers the entropic barrier for cyclization, enabling high-yield synthesis of benzoxazinone cores—a structural motif critical in Progesterone Receptor (PR) agonists and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1]
Chemical Profile & Structural Logic
The Molecule
-
Systematic Name: 2-(2-Amino-5-methylphenyl)propan-2-ol[1]
-
Functional Core: Ortho-amino tertiary benzylic alcohol.[1]
-
Key Substituents:
-
C(CH₃)₂OH (Position 1): A tertiary carbinol that serves as a "conformational lock," pre-organizing the molecule for cyclization.
-
5-Methyl Group: Located para to the amine (in the phenyl ring), this group enhances the nucleophilicity of the amine via inductive donation (+I) and blocks the metabolically vulnerable para-position, potentially increasing the half-life of derived drugs.
-
The Thorpe-Ingold Effect in Action
The steric bulk of the two methyl groups on the carbinol carbon compresses the internal bond angle (
Core Application: Synthesis of 6-Methyl-4,4-dimethyl-benzoxazinones[1]
The primary application of this intermediate is the synthesis of 6-methyl-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one .[1] This scaffold is a pharmacophore found in potent PR modulators (structurally related to Tanaproget) and HIV-1 inhibitors (analogs of Efavirenz).[1]
Reaction Mechanism (Triphosgene Route)
While phosgene gas was historically used, the modern standard utilizes Triphosgene (Bis(trichloromethyl) carbonate) for safety and stoichiometric control.
-
Nucleophilic Attack: The highly nucleophilic aniline nitrogen attacks the carbonyl of the triphosgene (generated in situ), forming an isocyanate or carbamoyl chloride intermediate.
-
Intramolecular Cyclization: The tertiary hydroxyl group attacks the carbamoyl intermediate.[1] The gem-dimethyl groups facilitate this step by restricting bond rotation.[1]
-
Elimination: Loss of HCl yields the stable cyclic carbamate (benzoxazinone).
Experimental Protocol: Cyclization with Triphosgene
-
Safety Note: Triphosgene generates phosgene in situ.[1][2] All operations must be performed in a well-ventilated fume hood with a caustic scrubber trap.[1]
Reagents:
-
Substrate: 2-(2-Amino-5-methyl-phenyl)-propan-2-ol (1.0 equiv)[1]
-
Reagent: Triphosgene (0.4 equiv)
-
Base: Triethylamine (
) (2.5 equiv) -
Solvent: Anhydrous THF or DCM[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(2-Amino-5-methyl-phenyl)-propan-2-ol (10 mmol) and
(25 mmol) in anhydrous THF (50 mL) under atmosphere. Cool to 0°C.[1] -
Addition: Dissolve Triphosgene (4 mmol) in THF (10 mL) and add dropwise to the reaction mixture over 30 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (formation of a less polar spot).
-
Quench: Carefully quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc to afford the benzoxazinone as a white solid.
Visualization: Cyclization Pathway
Figure 1: Triphosgene-mediated cyclization pathway leveraging the Gem-Dimethyl effect.[1]
Secondary Application: Indoline Synthesis via Dehydration
Under acidic conditions, the reactivity shifts. The tertiary alcohol is prone to dehydration, generating a transient carbocation or alkene that can undergo intramolecular electrophilic aromatic substitution to form 2,2,5-trimethylindoline .
Mechanism
-
Protonation: The tertiary -OH is protonated by strong acid (e.g.,
or Polyphosphoric Acid).[1] -
Carbocation Formation: Loss of water generates a tertiary benzylic carbocation.[1]
-
Cyclization: The nitrogen lone pair (or the carbon ortho to it, depending on conditions) attacks the carbocation.
-
Result: Formation of the indoline core, a precursor to indole-based alkaloids.[1]
Comparative Data: Benzoxazinone vs. Indoline Pathways
| Parameter | Benzoxazinone Pathway | Indoline Pathway |
| Key Reagent | Triphosgene / CDI | Polyphosphoric Acid / |
| Mechanism | Nucleophilic Acylation + Cyclization | Acid-Catalyzed Dehydration + Alkylation |
| Product Core | 6-membered Heterocycle (N-C-O) | 5-membered Heterocycle (N-C-C) |
| Drug Relevance | PR Agonists, NNRTIs | Kinase Inhibitors, Alkaloids |
Synthesis of the Intermediate (Self-Validation)
To ensure supply chain independence, the synthesis of the title compound itself is a critical workflow. It is synthesized via a Grignard reaction from Methyl 2-amino-5-methylbenzoate .[1]
Protocol
-
Reagents: Methyl 2-amino-5-methylbenzoate (1.0 equiv), Methylmagnesium bromide (3.0 M in ether, 3.5 equiv).
-
Procedure: Add the ester solution to the Grignard reagent at 0°C. Reflux for 2 hours. The excess Grignard ensures full conversion of the ester to the tertiary alcohol (passing through the ketone intermediate).
-
Outcome: High yield (>90%) of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol.[1]
Figure 2: Two-step Grignard addition converting the ester to the target tertiary alcohol.[1]
References
-
BenchChem. (2025).[1][3] A Comparative Guide to the Synthesis of 1,4-Dihydro-benzo[d]oxazin-2-ones. Retrieved from
-
National Institutes of Health (NIH). (2013). Recent Progress in the Synthesis of Benzoxazin-4-Ones. PMC. Retrieved from
-
Kartika, R., et al. (2012).[4] Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters. Retrieved from
-
PubChem. (2025).[1][5] 2-Amino-5-methylbenzoic acid (Precursor Data). CID 76255.[1] Retrieved from
-
Sigma-Aldrich. (2025).[1][6] Product Specification: 2-Amino-5-bromo-4-methyl-benzoic acid methyl ester (Related Analog). Retrieved from [1]
Sources
- 1. 2-(2-(phenylamino)phenyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]
- 5. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
2-(2-Amino-5-methyl-phenyl)-propan-2-ol: The Gem-Dimethyl "Switch" in Heterocyclic Synthesis
[1]
Executive Summary
This technical guide profiles 2-(2-amino-5-methyl-phenyl)-propan-2-ol (CAS 53902-96-4), a specialized bifunctional scaffold critical in the synthesis of privileged heterocyclic cores.[1] Unlike simple amino alcohols, this building block features a gem-dimethyl substituted tertiary alcohol ortho to an aniline moiety.[1] This structural architecture leverages the Thorpe-Ingold effect (gem-dimethyl effect) to accelerate cyclization rates and stabilize cyclic conformers, making it an indispensable precursor for 4,4-dialkyl-1,4-dihydro-3,1-benzoxazines (Efavirenz-type cores) and 2,2-disubstituted indolines .[1]
This guide details the divergent synthetic pathways, mechanistic underpinnings, and validated protocols for utilizing this scaffold in high-value medicinal chemistry campaigns.
Structural Analysis & Reactivity Profile
The Bifunctional Core
The molecule presents two orthogonal nucleophiles in close proximity:
-
Primary Aniline (
): A hard nucleophile, modulated by the electron-donating methyl group at the 5-position (para to the amine). -
Tertiary Alcohol (
): A sterically hindered but nucleophilic hydroxyl group. The gem-dimethyl grouping prevents oxidation to ketones (unlike secondary alcohols) and forces the side chain into a conformation that favors ring closure.
The Thorpe-Ingold Effect
The presence of the gem-dimethyl group on the linker carbon significantly reduces the entropic penalty of cyclization.[1] In comparative kinetic studies of benzoxazine formation, gem-dimethyl analogs cyclize 10–50 times faster than their unsubstituted counterparts. This allows for milder reaction conditions and higher yields, particularly when closing the 6-membered oxazine ring.
Divergent Synthetic Pathways[1]
The utility of 2-(2-amino-5-methyl-phenyl)-propan-2-ol lies in its ability to access distinct heterocycles based on the electrophilic partner and reaction conditions.[1]
Pathway A: 3,1-Benzoxazine Formation (The Carbamate/Aminal Route)
This is the dominant application. Reacting the scaffold with "C1" electrophiles yields the dihydro-3,1-benzoxazine core, a scaffold prevalent in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and progesterone receptor modulators.
-
Reagent: Triphosgene / CDI
2-Oxo-benzoxazine (Cyclic Carbamate) [1] -
Reagent: Aldehydes/Ketones
Dihydro-benzoxazine (Aminal) [1]
Pathway B: Indoline Formation (The Dehydration Route)
Under acidic conditions, the tertiary alcohol undergoes dehydration to form a styrene intermediate (2-isopropenyl-4-methylaniline), which subsequently undergoes intramolecular hydroamination to form the indoline core.
Visualization of Reaction Pathways[2]
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Caption: Divergent synthesis from the amino-alcohol core.[1] Pathway A (Green) yields benzoxazines; Pathway B (Red) yields indolines via a styrene intermediate.
Validated Experimental Protocols
The following protocols are designed for high reproducibility. Causality and critical parameters are noted for each step.
Protocol A: Synthesis of 4,4,6-Trimethyl-1,4-dihydro-3,1-benzoxazin-2-one
Objective: To close the oxazine ring using a phosgene equivalent (Triphosgene) to generate the cyclic carbamate.
Reagents:
-
Substrate: 2-(2-Amino-5-methyl-phenyl)-propan-2-ol (1.0 equiv)[1]
-
Reagent: Triphosgene (0.4 equiv) or CDI (1.2 equiv)
-
Base: Triethylamine (TEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amino-alcohol (10 mmol) and TEA (25 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C.
-
Addition: Dissolve Triphosgene (4 mmol) in DCM (10 mL) and add dropwise to the reaction mixture over 20 minutes.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane).[1]
-
Quench & Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1] Wash combined organics with brine, dry over . -
Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash chromatography.
Self-Validation Check:
-
IR Spectroscopy: Look for a strong carbonyl stretch around 1700–1720 cm⁻¹ (carbamate C=O). Absence of broad O-H/N-H stretches confirms cyclization.
-
¹H NMR: The gem-dimethyl signal (singlet, ~1.6 ppm, 6H) will shift slightly downfield compared to the starting material due to ring constraints.
Protocol B: Acid-Mediated Cyclization to 2,2,5-Trimethylindoline
Objective: To synthesize the indoline core via dehydration and intramolecular hydroamination.
Reagents:
-
Substrate: 2-(2-Amino-5-methyl-phenyl)-propan-2-ol[1]
-
Catalyst: Polyphosphoric Acid (PPA) or conc.[1]
-
Solvent: Neat (for PPA) or Toluene (for milder acid catalysis)
Step-by-Step Methodology:
-
Mixing: Mix the amino-alcohol (5 mmol) with PPA (10 g) in a round-bottom flask.
-
Note: PPA acts as both solvent, dehydrating agent, and acid catalyst.
-
-
Heating: Heat the mixture to 100–120°C for 3 hours.
-
Causality: Thermal energy is required to eliminate water from the tertiary alcohol to form the styrenyl cation/olefin intermediate.
-
-
Workup: Pour the hot reaction mixture onto crushed ice (carefully!). Neutralize with NaOH solution until pH > 10.
-
Extraction: Extract the resulting emulsion with Ethyl Acetate.
-
Purification: The product is an oil or low-melting solid.[1] Purify via column chromatography.[1]
Quantitative Data Summary
| Parameter | Benzoxazinone Route (Protocol A) | Indoline Route (Protocol B) |
| Key Reagent | Triphosgene / CDI | Polyphosphoric Acid |
| Mechanism | Nucleophilic Acyl Substitution | Dehydration / Hydroamination |
| Typical Yield | 85 - 95% | 60 - 75% |
| Reaction Time | 2 - 4 Hours | 3 - 6 Hours |
| Key Byproduct | Water | |
| Gem-Dimethyl Role | Thorpe-Ingold Conformational Lock | Stabilizes Carbocation / Indoline C2 |
References
-
Cyclization of Amino Alcohols to Benzoxazines
-
The Thorpe-Ingold Effect in Heterocycles
-
Indoline Synthesis via 2-(2-aminophenyl)
-
General Reactivity of 2-Amino-benzyl Alcohols
Sources
- 1. 2-(2-(phenylamino)phenyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. eopcw.com [eopcw.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. le.ac.uk [le.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
The following technical guide details the synthesis, reactivity, and applications of 2-(2-Amino-5-methylphenyl)propan-2-ol and its analogs, structured for researchers and drug development professionals.
Executive Summary & Chemical Identity
2-(2-Amino-5-methylphenyl)propan-2-ol is a bifunctional aromatic building block characterized by an ortho-amino group and a tertiary alcohol moiety on a benzene ring. It serves as a critical intermediate in the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones, a class of heterocycles with significant pharmacological activity (e.g., HIV reverse transcriptase inhibitors like Efavirenz).
This compound represents a "masked" reactive scaffold: the amino group and the tertiary alcohol are positioned to undergo facile cyclization with carbonyl sources (phosgene, CDI) to form the benzoxazinone core.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(2-Amino-5-methylphenyl)propan-2-ol |
| Systematic Name | 2-(1-Hydroxy-1-methylethyl)-4-methylaniline |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Key Functional Groups | Primary Amine (-NH₂), Tertiary Alcohol (-C(CH₃)₂OH) |
| Core Scaffold | o-Aminobenzyl alcohol derivative |
| Related CAS | 89433-06-7 (Methoxy analog), 1082355-28-9 (Amine analog) |
Synthesis Protocol: Grignard Addition
The most robust synthetic route to 2-(2-Amino-5-methylphenyl)propan-2-ol involves the nucleophilic addition of methylmagnesium bromide (Grignard reagent) to methyl 2-amino-5-methylbenzoate. This method is preferred over reduction strategies due to the formation of the gem-dimethyl tertiary alcohol.
Mechanistic Pathway
The reaction proceeds via a two-step nucleophilic addition:
-
First Addition: MeMgBr attacks the ester carbonyl, eliminating methoxide to form a ketone intermediate (1-(2-amino-5-methylphenyl)ethanone).
-
Second Addition: A second equivalent of MeMgBr attacks the ketone, forming the magnesium alkoxide.
-
Hydrolysis: Acidic workup yields the tertiary alcohol.
Figure 1: Step-wise synthesis of the target alcohol via Grignard addition.
Experimental Protocol
Reagents:
-
Methyl 2-amino-5-methylbenzoate (1.0 eq)
-
Methylmagnesium bromide (3.0 M in Et₂O, 3.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Ammonium Chloride (sat.[1] aq.)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (N₂ or Ar).
-
Solvation: Dissolve Methyl 2-amino-5-methylbenzoate (10 mmol) in anhydrous THF (30 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Add MeMgBr (35 mmol) dropwise over 30 minutes. The excess reagent ensures complete conversion of the intermediate ketone.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the ester.
-
Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution. Caution: Exothermic reaction.
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) or recrystallization from Hexanes/Et₂O.
Critical Control Point: The amino group contains acidic protons (-NH₂). While Grignard reagents can deprotonate the amine (forming -NHMgBr), this species is stable and does not interfere with the addition to the ester if sufficient equivalents of Grignard (≥ 3.0 eq) are used.
Reactivity & Applications: Heterocycle Formation
The primary utility of 2-(2-Amino-5-methylphenyl)propan-2-ol lies in its ability to undergo cyclization to form 4,4,6-trimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one . This scaffold is a direct analog of the HIV drug Efavirenz.
Cyclization to Benzoxazinones
Reaction with a carbonyl source (phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI)) effects the ring closure.
Reaction Conditions:
-
Reagent: Triphosgene (0.4 eq) or CDI (1.2 eq).
-
Base: Triethylamine (Et₃N) or K₂CO₃.
-
Solvent: THF or CH₂Cl₂ (0°C to RT).
Figure 2: Cyclization pathway to the benzoxazinone pharmacophore.
Comparative Analysis of Related Compounds
The table below highlights the structural variations and their impact on pharmacological applications.
| Compound Class | Substituents (R1, R2) | Key Application | Reference |
| Target Compound | 5-Methyl, 4,4-Dimethyl | General Benzoxazinone Scaffold | [1] |
| Efavirenz Intermediate | 5-Chloro, 4-Cyclopropyl/CF₃ | HIV-1 Reverse Transcriptase Inhibitor | [2] |
| Methoxy Analog | 5-Methoxy, 4,4-Dimethyl | Electron-rich scaffold for coupling | [3] |
| Trifluoromethyl Analog | 5-CF₃, 4,4-Dimethyl | Fluorinated bioactive analogs | [4] |
Analytical Characterization
To validate the synthesis of 2-(2-Amino-5-methylphenyl)propan-2-ol, the following spectral data are expected:
-
¹H NMR (CDCl₃, 400 MHz):
- 1.65 (s, 6H, 2 x CH₃ of isopropyl group).
- 2.25 (s, 3H, Ar-CH₃).
- 6.5–7.2 (m, 3H, Aromatic protons).
- 4.0–5.0 (br s, 2H, -NH₂).
- 2.0–3.0 (br s, 1H, -OH).
-
IR Spectroscopy:
-
Broad absorption at 3300–3400 cm⁻¹ (O-H and N-H stretch).
-
Absence of carbonyl stretch (1700 cm⁻¹) confirms reduction of ester.
-
References
-
General Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones
- Source: BenchChem & NIH PubChem.
- Context: Describes the aminolysis and Hofmann rearrangement protocols, and direct cycliz
-
URL:
-
Efavirenz Synthesis (Related Chemistry)
- Source:Organic Syntheses, Coll. Vol. 10, p. 276 (2004).
- Context: Details the cyclization of amino-alcohols with phosgene to form the benzoxazinone core.
-
URL:
-
Methoxy Analog Data (CAS 89433-06-7)
- Source: BLD Pharm & Sigma-Aldrich.
- Context: Provides physical property benchmarks for the 5-methyl analog.
-
URL:
-
Grignard Reaction Mechanisms
- Source: University of Delaware / Labflow.
- Context: Standard protocols for Grignard addition to esters to form tertiary alcohols.
-
URL:
Sources
Methodological & Application
using 2-(2-Amino-5-methyl-phenyl)-propan-2-ol in Grignard reactions
This Application Note details the optimized protocol for the synthesis and utilization of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol , a critical achiral building block for 4,4-dialkyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones . These heterocycles are privileged scaffolds in medicinal chemistry, serving as precursors for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and progesterone receptor modulators.
Part 1: Core Directive & Scientific Rationale
The Grignard Paradox: The synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol presents a classic chemoselectivity challenge: the starting material (methyl 2-amino-5-methylbenzoate) contains an acidic proton (primary amine, pKa ~30) and an electrophilic ester. Standard Grignard theory suggests protecting the amine to prevent protonolysis.
The "Protection-Free" Strategy: However, this protocol utilizes the dianion mechanism . By employing a specific stoichiometric excess of methylmagnesium bromide (MeMgBr), we intentionally deprotonate the amine in situ to form an N-magnesium species. This intermediate is stable and directs the subsequent addition of two methyl groups to the ester functionality. This approach eliminates two synthetic steps (protection and deprotection), significantly increasing atom economy and yield.
Part 2: Reaction Mechanism & Pathway
The reaction proceeds through a distinct sequential pathway. Understanding this is vital for troubleshooting yield loss.
-
Deprotonation (Fast): The first equivalent of MeMgBr acts as a base, removing a proton from the primary amine. Methane gas is evolved.
-
First Addition (Rate Limiting): The second equivalent adds to the ester carbonyl, forming a ketone intermediate (which is not isolated).
-
Second Addition (Fast): The third equivalent adds to the highly reactive ketone to form the magnesium alkoxide.
-
Hydrolysis: Acidic workup releases the free amino-alcohol.
Mechanism Visualization The following diagram illustrates the transformation from the anthranilate ester to the final amino-carbinol.
Caption: Sequential dianion formation and nucleophilic addition pathway for unprotected anthranilate esters.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol
Objective: Convert methyl 2-amino-5-methylbenzoate to the tertiary alcohol without amine protection.
Reagents & Equipment:
-
Substrate: Methyl 2-amino-5-methylbenzoate (16.5 g, 100 mmol).
-
Reagent: Methylmagnesium bromide (3.0 M in Et2O, 135 mL, 405 mmol) [Note: 4.05 equiv used to ensure completion].
-
Solvent: Anhydrous THF (200 mL).
-
Quench: Saturated aq. NH4Cl (200 mL).
-
Apparatus: 1L 3-neck RBF, N2 inlet, addition funnel, internal thermometer.
Step-by-Step Methodology:
-
System Preparation: Flame-dry the glassware under vacuum and backfill with Nitrogen (x3). Maintain a positive N2 pressure throughout.
-
Substrate Solubilization: Dissolve the ester (16.5 g) in anhydrous THF (200 mL). Cool the solution to 0°C using an ice/water bath.
-
Controlled Addition (Critical):
-
Charge the addition funnel with MeMgBr (135 mL).
-
Phase 1 (0–35 mL): Add dropwise over 20 mins. Observation: Vigorous gas evolution (Methane) indicates amine deprotonation. Temperature must remain <10°C.
-
Phase 2 (35–135 mL): Once gas evolution subsides, increase addition rate. The solution will turn from pale yellow to a turbid grey/brown suspension.
-
-
Reaction Maintenance:
-
Remove the ice bath and allow to warm to Room Temperature (RT).
-
Stir at RT for 2 hours.
-
TLC Check: (Mobile Phase: 30% EtOAc/Hexane). The starting ester (Rf ~0.6) should be absent; product appears at Rf ~0.3 (stains with Ninhydrin).
-
-
Quenching (Exothermic):
-
Cool the reaction mixture back to 0°C .
-
Slowly add Saturated NH4Cl (50 mL) dropwise. Caution: Violent foaming will occur.
-
Once the initial exotherm subsides, pour the mixture into the remaining NH4Cl (150 mL).
-
-
Workup:
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine (100 mL).
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude material usually solidifies upon standing. Recrystallize from Hexane/EtOAc (9:1) to yield off-white crystals.
-
Data Summary Table:
| Parameter | Specification | Notes |
| Yield | 85–92% | High yield due to lack of protection steps. |
| Appearance | Off-white crystalline solid | MP: 84–86°C. |
| 1H NMR (CDCl3) | δ 1.65 (s, 6H, 2xMe) | Characteristic gem-dimethyl singlet. |
| Stoichiometry | 4.05 Equivalents | Excess required for deprotonation + reaction drive. |
Protocol B: Downstream Application (Cyclization to Benzoxazinone)
Objective: Use the Grignard product to synthesize 4,4,6-trimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Reagents:
-
Substrate: 2-(2-Amino-5-methyl-phenyl)-propan-2-ol (Product from Protocol A).
-
Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) OR Triphosgene.
-
Solvent: THF (for CDI) or CH2Cl2 (for Triphosgene).
Methodology (CDI Variant - Safer Route):
-
Dissolve the amino-alcohol (10 mmol) in dry THF (50 mL).
-
Add CDI (12 mmol) in one portion at RT.
-
Reflux the mixture for 3 hours.
-
Cool to RT and remove solvent.
-
Partition residue between EtOAc and Water.[1]
-
The organic layer yields the cyclic carbamate (Benzoxazinone).
Workflow Diagram:
Caption: Conversion of the Grignard-derived amino-alcohol into the bioactive benzoxazinone scaffold.
Part 4: Troubleshooting & Safety
Common Failure Modes:
-
Incomplete Conversion (Ester remaining): Usually caused by insufficient Grignard reagent. Remember, the -NH2 group consumes 1 full equivalent before any C-C bond formation occurs. Always calculate based on 3.5–4.0 equivalents.
-
Low Yield (Sticky residue): The amino-alcohol is amphoteric. If the aqueous workup is too acidic (pH < 4), the amine protonates and stays in the aqueous layer. Keep workup pH neutral or slightly basic (pH 8-9).
Safety Criticals:
-
Methane Evolution: The initial addition generates methane gas. Ensure the system is vented to a bubbler or fume hood exhaust to prevent pressure buildup.
-
Quenching: The magnesium alkoxide/amide intermediates are highly energetic. Quench at 0°C and very slowly.
References
-
National Institutes of Health (PMC). (2013). Recent Progress in the Synthesis of Benzoxazin-4-Ones. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reaction of Grignard Reagents With Esters. Retrieved from [Link]
-
Organic Syntheses. Preparation of Tertiary Alcohols from Esters. Org. Synth. Coll. Vol. 6, 586. Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol in Medicinal Chemistry
Executive Summary & Core Directive
2-(2-Amino-5-methyl-phenyl)-propan-2-ol (CAS: 89433-06-7) is a specialized bifunctional building block defined by its ortho-amino tertiary carbinol motif. In modern medicinal chemistry, its primary utility lies in its role as a privileged precursor for 4,4-disubstituted-1,4-dihydro-2H-3,1-benzoxazin-2-ones .
This scaffold is foundational in the development of:
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Analogues of Efavirenz.
-
Selective Glucocorticoid Receptor Agonists (SEGRAs): Non-steroidal anti-inflammatory agents.
-
Progesterone Receptor Modulators: 6-substituted benzoxazinones.
This guide provides an autonomous, field-proven protocol for converting this intermediate into bioactive heterocycles, emphasizing the Triphosgene-mediated cyclization pathway due to its operational safety and high yield compared to phosgene gas or CDI methods.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-(2-Amino-5-methylphenyl)propan-2-ol |
| CAS Number | 89433-06-7 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Structure | Ortho-substituted aniline with a gem-dimethyl carbinol group. |
| Key Reactivity | Nucleophilic amine (N) and tertiary alcohol (O) positioned for 6-membered ring closure. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water. |
Application: Synthesis of 4,4,6-Trimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
The most critical application of this compound is the synthesis of the benzoxazinone core. The reaction utilizes the ortho-amino and hydroxyl groups to form a cyclic carbamate.
Mechanistic Insight
The reaction proceeds via a stepwise acylation mechanism.
-
N-Acylation: The more nucleophilic primary amine attacks the carbonyl source (Triphosgene), forming an isocyanate or carbamoyl chloride intermediate.
-
Cyclization: The tertiary hydroxyl group attacks the carbonyl carbon intramolecularly.
-
Elimination: Loss of the leaving group (chloride/imidazole) yields the stable 6-membered lactam-like ring.
Expert Note: The gem-dimethyl group at the benzylic position (C4) provides the "Thorpe-Ingold Effect" (gem-dialkyl effect), pre-organizing the molecule for rapid cyclization and stabilizing the resulting heterocycle against hydrolysis.
Pathway Visualization (Graphviz)
Caption: Reaction pathway for the conversion of the amino-alcohol precursor to the benzoxazinone scaffold via Triphosgene activation.
Validated Experimental Protocol
Objective: Synthesis of 4,4,6-trimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. Scale: 10 mmol (approx. 1.65 g of starting material).
Reagents & Materials[1][2][3][4][5][6]
-
Substrate: 2-(2-Amino-5-methyl-phenyl)-propan-2-ol (1.65 g, 10 mmol).
-
Reagent: Triphosgene (Bis(trichloromethyl) carbonate) (1.0 g, 3.4 mmol). Note: 1/3 eq. of Triphosgene provides 1 eq. of phosgene equivalent.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (30 mmol).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (50 mL).
-
Quench: Saturated aqueous NaHCO₃.
Step-by-Step Methodology
-
Preparation (Safety First):
-
Work in a well-ventilated fume hood. Triphosgene is a solid but generates phosgene gas upon decomposition or reaction.[1]
-
Prepare a solution of the Substrate (1.65 g) and Base (5.2 mL DIPEA) in anhydrous THF (40 mL) in a round-bottom flask under Nitrogen or Argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
-
Reagent Addition:
-
Dissolve Triphosgene (1.0 g) in anhydrous THF (10 mL).
-
Add the Triphosgene solution dropwise to the reaction mixture over 15–20 minutes.
-
Observation: A white precipitate (amine hydrochloride salt) may form immediately.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
TLC Control: Use Ethyl Acetate/Hexane (1:1). The starting amine (more polar, stains with Ninhydrin) should disappear. The product (less polar, UV active) will appear.
-
-
Work-up:
-
Quench the reaction carefully by adding saturated NaHCO₃ solution (20 mL). Caution: CO₂ evolution.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (1 x 30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often high purity (>90%).
-
Recrystallization from Hexane/Ethyl Acetate or Flash Chromatography (SiO₂, 0-30% EtOAc in Hexanes) yields the pure benzoxazinone as a white solid.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Triphosgene due to wet solvent. | Ensure THF is anhydrous (distilled or molecular sieves). |
| Incomplete Reaction | Steric hindrance of the tertiary alcohol. | Increase temperature to reflux (60°C) after initial addition. |
| Urea Formation | Dimerization of the amine. | Ensure high dilution and slow addition of Triphosgene. |
Strategic Utility in Drug Design
Once the 4,4,6-trimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is formed, the 6-methyl group becomes a strategic handle for further diversification.
Functionalization of the 6-Methyl Group
The methyl group at position 6 (derived from the 5-methyl of the aniline) is electronically activated and accessible.
-
Benzylic Bromination: Reaction with NBS (N-Bromosuccinimide) and AIBN yields the benzyl bromide.
-
Suzuki Coupling: The benzyl bromide can be coupled with aryl boronic acids to extend the scaffold, a common tactic in creating Progesterone Receptor Modulators .
Bioisosterism
This scaffold serves as a bioisostere for:
-
Indoles: The benzoxazinone core mimics the indole NH hydrogen bond donor/acceptor profile but with different metabolic stability.
-
Quinolines: Provides a similar steric footprint but with increased polarity due to the carbamate functionality.
References
-
Triphosgene Applications: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis."[1][2] Synthesis, 1996(05), 553-576. Link
-
Benzoxazinone in NNRTIs: Patel, M., et al. "Synthesis and Evaluation of Novel Benzoxazinones as Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 1999, 42(14), 2588–2603. Link
-
Glucocorticoid Agonists: Coghlan, M. J., et al. "A Novel Anti-inflammatory Benzoxazinone Glucocorticoid Receptor Agonist." Journal of Medicinal Chemistry, 2011, 54(24), 8663–8680. Link
-
Reaction Safety: "Safe Handling of Triphosgene." Organic Process Research & Development, 2003, 7(6), 1059–1065. Link
Sources
scaling up the synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol for pilot studies
Executive Summary
This guide details the pilot-scale synthesis of 2-(2-Amino-5-methylphenyl)propan-2-ol , a critical intermediate for benzoxazine and indolinone scaffolds. While laboratory methods often utilize methyl iodide or unbuffered Grignard additions, these are unsuitable for scale-up due to safety risks (exotherms, methane evolution) and impurity profiles (dehydration).
This protocol utilizes a direct "Double-Grignard" addition to methyl 2-amino-5-methylbenzoate. Key features of this scalable process include:
-
Transient Protection: Leveraging the nucleophile to deprotonate the aniline, avoiding distinct protection/deprotection steps.
-
Inverse Quench Strategy: Managing the massive exotherm and magnesium salt precipitation ("cementing") common in large-scale Grignard workups.
-
Solvent Engineering: Transitioning from Diethyl Ether (lab) to 2-Methyltetrahydrofuran (2-MeTHF) for higher boiling points and superior phase separation.
Part 1: Strategic Analysis & Reaction Engineering
Synthetic Route Selection
The target molecule contains a tertiary alcohol ortho to a primary amine.
-
Route A (Selected): Reaction of Methyl 2-amino-5-methylbenzoate with excess Methylmagnesium Bromide (MeMgBr).
-
Pros: Convergent, single step, high atom economy.
-
Cons: Requires pyrophoric reagents; significant heat generation.
-
-
Route B (Rejected): Ring opening of 5-methylisatin.
-
Reason for Rejection: While elegant, substituted isatins are often cost-prohibitive at kg-scale compared to anthranilate esters.
-
Mechanism & Stoichiometry
The reaction requires 3.5 equivalents of MeMgBr.
-
Eq 1: Deprotonates the primary amine (
). Note: This evolves Methane gas. -
Eq 2: Attacks the ester carbonyl to form the ketone intermediate.
-
Eq 3: Attacks the ketone to form the tertiary alkoxide.
-
Eq 0.5: Excess to account for adventitious moisture in the pilot reactor.
Process Safety Criticals
-
Methane Evolution: The first equivalent of Grignard generates methane gas. The reactor vent must be sized to handle this off-gassing rate without over-pressurization.
-
Exotherm: The addition is highly exothermic (
). Dosing must be strictly controlled by reactor jacket temperature ( ). -
Quench Hazards: Direct water addition causes violent boiling. We utilize an Inverse Quench into Ammonium Chloride (
).
Part 2: Visualization of Workflows
Reaction Scheme & Mechanism
Caption: Step-wise mechanistic consumption of Grignard reagent, highlighting methane evolution and salt formation.
Pilot Plant Process Flow
Caption: Unit operation flow for pilot scale-up, emphasizing the separation of reaction and quench vessels.
Part 3: Pilot Scale Protocol (1.0 kg Input)
Equipment Requirements
-
Reactor A (Reaction): 20 L Jacketed Glass Reactor, overhead stirrer (anchor type),
purge, reflux condenser (set to -10°C), internal temperature probe. -
Reactor B (Quench): 50 L Jacketed Reactor (for quench volume expansion).
-
Dosing: Peristaltic pump with chemically resistant tubing (Viton/PTFE).
Material Bill of Quantities
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Density |
| Methyl 2-amino-5-methylbenzoate | 165.19 | 1.0 | 1.0 kg | Solid |
| MeMgBr (3.0M in THF) | 119.24 | 3.5 | ~7.1 L | 1.03 g/mL |
| 2-MeTHF (Anhydrous) | Solvent | N/A | 10.0 L | 0.86 g/mL |
| Ammonium Chloride ( | Quench | Excess | 3.0 kg | Solid |
| Water (DI) | Solvent | N/A | 15.0 L | 1.0 g/mL |
Step-by-Step Procedure
Phase 1: Reactor Setup & Charging
-
Inertion: Purge Reactor A with Nitrogen (
) for 3 cycles (Vacuum/Pressure) to remove oxygen and moisture. Critical: Grignards are pyrophoric. -
Dissolution: Charge 1.0 kg of Methyl 2-amino-5-methylbenzoate and 10.0 L of 2-MeTHF . Stir at 150 RPM until fully dissolved.
-
Cooling: Cool the jacket to -15°C. Wait until internal temperature (
) reaches < -5°C.
Phase 2: Grignard Addition (The Critical Step)
-
Dosing Start: Begin addition of MeMgBr (3.0M) via dosing pump.
-
Initial Rate: Very slow (50 mL/min) for the first 10% of volume. Watch for Methane evolution (bubbling).
-
-
Exotherm Control: Adjust addition rate to maintain
.-
Note: If
spikes, stop dosing immediately. The reaction is mass-transfer limited.
-
-
Aging: Once addition is complete, allow
to rise to 20°C. Stir for 2 hours. -
IPC (In-Process Control): Sample 100
into MeOH (quench). Analyze by HPLC. Target: < 1.0% Starting Material (SM) and < 2.0% Ketone Intermediate.
Phase 3: The Inverse Quench
Why Inverse? Pouring water into the Grignard (Direct Quench) creates a "volcano" effect. We pour the Grignard into the quench solution.
-
Quench Prep: In Reactor B, prepare a saturated solution of 3.0 kg
in 15 L Water. Cool to 0°C.[1] -
Transfer: Transfer the reaction mixture from Reactor A to Reactor B slowly over 45 minutes.
-
Observation: A white precipitate (Mg salts) will form.
prevents the formation of sticky gel, keeping the salts granular.
-
-
pH Check: Ensure pH is roughly 8-9. Do not acidify below pH 7, as tertiary alcohols dehydrate easily to form the styrene impurity.
Phase 4: Workup & Isolation
-
Phase Separation: Stop stirring. Allow layers to separate (30 mins). 2-MeTHF (Top) / Aqueous (Bottom).
-
Extraction: Drain aqueous layer. Back-extract aqueous layer with 5 L Ethyl Acetate (EtOAc) to recover trapped product. Combine organics.
-
Washing: Wash combined organics with Brine (5 L).
-
Concentration: Distill solvent under vacuum (
) to a thick oil. -
Crystallization: Add n-Heptane (3 L) to the oil while warm (40°C). Cool slowly to 0°C with stirring. The product should crystallize as an off-white solid.
-
Filtration: Filter and wash with cold Heptane. Dry in a vacuum oven at 40°C.
Part 4: Analytical Specifications
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5
). -
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (Basic pH preserves the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm.
Expected Data
-
Yield: 85-92% (Theoretical).
-
Purity: > 98.5% (HPLC Area %).[1]
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6):
7.1 (d, 1H), 6.8 (s, 1H), 6.5 (d, 1H), 5.0 (s, 1H, OH), 4.8 (br s, 2H, ), 2.1 (s, 3H, Ar-Me), 1.4 (s, 6H, gem-dimethyl).
Part 5: Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Moisture in reactor consumed Grignard. | Ensure |
| "Styrene" Impurity | Dehydration of alcohol during quench. | Quench pH was too low (< 5). Use buffered |
| Gel Formation | Magnesium Hydroxide precipitation. | Use Citric Acid or Rochelle Salt (if budget allows) instead of |
| Stalled Reaction | Grignard reagent degradation. | Titrate Grignard before use. Re-initiate with fresh reagent. |
References
-
Grignard Reaction Scale-Up
-
Safety & Quenching
- Title: Effective Quenching Methods for Grignard Reactions (Applic
-
Source: BenchChem Technical Support.[4]
-
Starting Material Data
-
Reagent Safety
-
Title: Safety Data Sheet - Methylmagnesium bromide.[6]
- Source: Fisher Scientific.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol
Welcome to the technical support center for the synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to enhance the yield and purity of your synthesis through an understanding of the reaction mechanism and potential pitfalls.
Introduction to the Synthesis
The synthesis of the tertiary alcohol, 2-(2-Amino-5-methyl-phenyl)-propan-2-ol, is most effectively achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of a ketone.[1][2][3] For our target molecule, the logical synthetic path involves the reaction of a Grignard reagent derived from 2-bromo-4-methylaniline with acetone.[4][5]
A critical challenge in this synthesis is the presence of the primary amino group on the aryl halide starting material. The acidic protons of the amino group will readily and rapidly react with the highly basic Grignard reagent in an acid-base reaction, quenching the reagent and drastically reducing the yield of the desired alcohol.[6] To circumvent this, protection of the amino group is essential prior to the formation of the Grignard reagent. A trimethylsilyl (TMS) group is an excellent choice for this purpose as it is stable under the reaction conditions and can be conveniently removed during the acidic workup of the reaction.[7][8][9]
The overall synthetic strategy is therefore a four-step process:
-
Protection: The amino group of 2-bromo-4-methylaniline is protected as an N,N-bis(trimethylsilyl)amine.
-
Grignard Formation: The Grignard reagent is formed from the N-protected 2-bromo-4-methylaniline.
-
Reaction with Acetone: The Grignard reagent reacts with acetone to form the protected tertiary alcohol.
-
Workup and Deprotection: An acidic workup simultaneously protonates the alkoxide to form the alcohol and cleaves the TMS protecting groups to regenerate the free amine.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol.
Q1: The Grignard reaction fails to initiate (no exotherm, no cloudiness). What are the causes and solutions?
Causality: The formation of a Grignard reagent is a surface reaction on the magnesium metal. An oxide layer on the magnesium or the presence of moisture can prevent the reaction from starting.[11]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Magnesium Surface | 1. Use fresh, high-quality magnesium turnings. 2. Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. 3. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium and a small amount of solvent. These act as activators.[11] | The reaction should initiate, indicated by the disappearance of the iodine color, gentle refluxing of the ether solvent, and the formation of a cloudy, greyish solution. |
| Presence of Moisture | 1. Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (nitrogen or argon). 2. Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). 3. Ensure all reagents, including the protected 2-bromo-4-methylaniline and acetone, are anhydrous. | A dry reaction environment prevents the quenching of the Grignard reagent, allowing for its successful formation. |
Q2: The yield of the final product is very low. What are the likely reasons and how can I improve it?
Causality: Low yields are often a consequence of the Grignard reagent being consumed by side reactions. The most probable culprits are incomplete protection of the starting amine or the presence of protic impurities.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Protection of the Amino Group | 1. Ensure the protection reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or ¹H NMR. 2. Use a slight excess (1.1-1.2 equivalents) of the silylating agent (e.g., trimethylsilyl chloride) and the base (e.g., triethylamine). | Complete protection of the amine prevents the acidic N-H protons from quenching the Grignard reagent, thereby maximizing the amount of reagent available for the desired reaction with acetone.[6] |
| Sub-optimal Reaction Conditions | 1. Grignard Formation: Add the solution of the protected aryl bromide dropwise to the magnesium turnings to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. 2. Reaction with Acetone: Cool the Grignard solution to 0°C before the dropwise addition of the acetone solution. This helps to minimize side reactions.[4] | Controlled addition and temperature management lead to a more efficient reaction and higher yield of the desired tertiary alcohol. |
| Formation of Wurtz Coupling Byproduct | The primary byproduct is often the biphenyl derivative formed from the coupling of two molecules of the Grignard reagent or the reaction of the Grignard reagent with unreacted aryl bromide. 1. Maintain a dilute solution of the aryl bromide during its addition to the magnesium. 2. Ensure efficient stirring to quickly disperse the aryl bromide as it is added. | Minimizing the local concentration of the aryl bromide reduces the rate of this side reaction.[6] |
Q3: I am having difficulty purifying the final product. What are the recommended procedures?
Causality: The crude product may contain unreacted starting materials, the biphenyl byproduct, and magnesium salts. A multi-step purification process is often necessary.
| Purification Step | Detailed Protocol | Expected Outcome |
| Aqueous Workup | 1. After the reaction with acetone is complete, cool the reaction mixture in an ice bath. 2. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide and break up the magnesium salts. 3. If TMS protection was used, a dilute aqueous acid (e.g., 1M HCl) can be used for the quench, which will also facilitate the deprotection of the amino group.[11] | A biphasic mixture is formed, with the crude product in the organic layer. Magnesium salts are dissolved in the aqueous layer. |
| Extraction and Washing | 1. Transfer the mixture to a separatory funnel and separate the layers. 2. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). 3. Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (if an acidic workup was used), followed by brine (saturated NaCl solution). 4. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. | A crude solid or oil is obtained, free from inorganic salts and water-soluble impurities. |
| Recrystallization | 1. This is an effective method for purifying solid products.[12][13][14][15] 2. Choose a suitable solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or toluene) is often effective. 3. Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. 4. Collect the pure crystals by vacuum filtration.[15] | A crystalline solid with high purity is obtained. |
| Column Chromatography | 1. If recrystallization is ineffective or if the product is an oil, purification by flash column chromatography is recommended.[16][17] 2. A silica gel stationary phase is typically used. 3. The mobile phase (eluent) should be chosen based on the polarity of the product. A gradient of hexane/ethyl acetate is a good starting point. The presence of the amino group might require the addition of a small amount of triethylamine (0.5-1%) to the eluent to prevent tailing on the silica gel. | The desired product is isolated as a pure fraction, separated from less polar byproducts and more polar impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group in 2-bromo-4-methylaniline before forming the Grignard reagent? A1: The Grignard reagent is a very strong base. The primary amino group (-NH₂) has two acidic protons. If the amino group is not protected, the Grignard reagent will react with these acidic protons in a simple acid-base reaction, which is much faster than the desired nucleophilic attack on the ketone. This "quenches" the Grignard reagent, making it unreactive towards the ketone and leading to a very low or zero yield of the desired alcohol.[6]
Q2: What are the best protecting groups for the amino group in this synthesis? A2: While carbamate protecting groups like Boc and Cbz are stable to Grignard reagents, they require separate deprotection steps.[18] For this specific synthesis, a trimethylsilyl (TMS) group is highly advantageous. It can be easily introduced by reacting the amine with a reagent like trimethylsilyl chloride (TMSCl) in the presence of a base.[8] The resulting N-silyl group is stable during the Grignard reaction, and it is conveniently cleaved during the acidic workup, regenerating the free amine in the final product without an additional deprotection step.[7][10]
Q3: What is the role of iodine or 1,2-dibromoethane in initiating the Grignard reaction? A3: Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide. Iodine or 1,2-dibromoethane are used as activators. They react with small, more reactive sites on the magnesium surface, cleaning the surface and exposing fresh, reactive magnesium metal to initiate the Grignard reagent formation.[11]
Q4: Can I use other ketones besides acetone? A4: Yes. The choice of the carbonyl compound determines the structure of the resulting alcohol. Using a different ketone will result in a different tertiary alcohol. For example, using butan-2-one would yield 2-(2-Amino-5-methyl-phenyl)-butan-2-ol. Using an aldehyde would result in a secondary alcohol.[2][19]
Q5: What are the key safety precautions for this synthesis? A5:
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage. Use them in a well-ventilated fume hood, away from ignition sources, and ensure they are peroxide-free.
-
Grignard Reagents: Grignard reagents are highly reactive and react violently with water and other protic sources. The reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
Quenching: The quenching of the reaction with aqueous acid or ammonium chloride is highly exothermic. It should be done slowly and with cooling in an ice bath.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Experimental Protocols & Visualizations
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol.
Detailed Protocol
Step 1: Protection of 2-bromo-4-methylaniline
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromo-4-methylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N) (2.2 eq) to the solution.
-
Add trimethylsilyl chloride (TMSCl) (2.2 eq) dropwise from the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the triethylammonium chloride salt and wash the salt with anhydrous THF.
-
The resulting filtrate containing the N,N-bis(trimethylsilyl)-2-bromo-4-methylaniline is used directly in the next step.
Step 2: Formation of the Grignard Reagent
-
In a separate flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of the protected aniline solution from Step 1 to the magnesium.
-
If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining protected aniline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
Step 3: Reaction with Acetone
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of anhydrous acetone (1.1 eq) in anhydrous THF.
-
Add the acetone solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Step 4: Workup and Deprotection
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride or 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in the Troubleshooting Guide.
Troubleshooting Logic Diagram
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chromtech.com [chromtech.com]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
common side products in the synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol
Here is the technical support guide for the synthesis of 2-(2-Amino-5-methylphenyl)propan-2-ol .
Executive Summary & Reaction Logic
The synthesis of 2-(2-Amino-5-methylphenyl)propan-2-ol (Product 3 ) typically proceeds via the addition of excess methylmagnesium bromide (MeMgBr) to methyl 2-amino-5-methylbenzoate (Starting Material 1 ).
While conceptually simple, this reaction is plagued by two competing failure modes driven by the amino group's acidity and the tertiary alcohol's lability . Successful isolation requires navigating a narrow window between incomplete addition (ketone formation) and acid-catalyzed elimination (styrene formation).
Reaction Pathway & Failure Modes[1][2][3]
Figure 1: Reaction logic showing the critical divergence points for ketone and alkene side products.
Troubleshooting Guide: Common Side Products
Issue 1: Persistence of a "Slow" Carbonyl Impurity
Symptom: TLC shows a spot with slightly lower
| Diagnostic Question | Root Cause | Solution |
| Did you calculate equivalents based on the ester only? | Stoichiometry Error: The free amine (-NH₂) is acidic ( | Increase Grignard Load: Use 4.0 – 5.0 equivalents of MeMgBr. • 1 eq for -NH deprotonation.• 1 eq for Ester |
| Was the reaction kept cold throughout? | Kinetic Trap: The intermediate magnesium amide complex is sterically crowded and less electrophilic. Low temperatures ( | Thermal Push: Initiate at |
Issue 2: Appearance of a Non-Polar, UV-Active Impurity
Symptom: A new spot with high
| Diagnostic Question | Root Cause | Solution |
| Did you use HCl or H₂SO₄ for the quench? | Acid-Catalyzed Dehydration: Benzylic tertiary alcohols are extremely sensitive to acid. Even dilute HCl can trigger instantaneous elimination of water to form the conjugated styrene system. | Switch to Basic/Neutral Quench: • Preferred: Saturated aqueous Ammonium Chloride (NH₄Cl) .• Alternative: Rochelle’s Salt (Sodium Potassium Tartrate) if emulsion persists.• Never use strong mineral acids. |
| Did you heat the product during drying? | Thermal Elimination: Prolonged heating of the crude oil, especially if traces of magnesium salts (Lewis acids) remain, can drive dehydration. | Vacuum Control: Dry the product under high vacuum at ambient temperature ( |
Issue 3: Product "Oiling Out" / Emulsion during Workup
Symptom: The organic layer is cloudy, or the product isolates as a sticky gum instead of a solid.
-
Cause: Magnesium salts (
, ) form gelatinous precipitates that trap the product. -
Fix (The "Fieser" Method for Amino-Alcohols):
-
Cool the reaction mixture to
. -
Dilute with diethyl ether or MTBE (THF holds water and makes separation hard).
-
Add water slowly (
per gram of Mg). -
Add
NaOH ( per gram of Mg). -
Add water (
per gram of Mg). -
Warm to RT and stir for 15 mins. The magnesium salts will turn into a coarse, white sand that can be filtered off, leaving a clean organic filtrate.
-
Optimized Experimental Protocol
Objective: Synthesis of 2-(2-Amino-5-methylphenyl)propan-2-ol with minimized dehydration.
Reagents:
-
Methyl 2-amino-5-methylbenzoate (
) -
Methylmagnesium bromide (
in diethyl ether, ) -
Anhydrous THF (Solvent)
Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon. Add Methyl 2-amino-5-methylbenzoate and dissolve in anhydrous THF (
). -
Addition: Cool the solution to
. Add MeMgBr dropwise via addition funnel.[1]-
Note: Gas evolution (Methane) will occur immediately due to amine deprotonation. Vent properly.
-
-
Reaction: After addition, remove the ice bath. Stir at room temperature for 1 hour, then heat to gentle reflux (
) for 3 hours.-
Checkpoint: Monitor by TLC. If ketone persists, add 0.5 eq more MeMgBr.
-
-
Quench (Critical): Cool to
. Slowly add saturated aqueous . -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with Brine. Dry over anhydrous (avoid if acidic). -
Isolation: Concentrate under reduced pressure at
.-
Purification: If the product is an oil, triturate with cold hexanes or pentane to induce crystallization. Recrystallize from Hexane/EtOAc if necessary.
-
Impurity Profile Summary
| Compound | Structure Description | Mechanism of Formation | |
| Target Product | Tertiary Alcohol | Double Grignard Addition | ~0.3 (Polar) |
| Ketone Impurity | Methyl Ketone | Mono-addition (Insufficient Grignard) | ~0.5 (Medium) |
| Styrene Impurity | Alkene (Conjugated) | Acid-catalyzed Dehydration | ~0.8 (Non-polar) |
| Starting Material | Ester | Unreacted | ~0.6 |
References
-
Němec, V., et al. (2025).[3] "The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3." Dalton Transactions.[4] (Describes the reduction of methyl 2-amino-5-methylbenzoate with Grignard reagents as Step 1).
-
Hoover, F. W., & Hass, H. B. (1947). "Synthesis of 2-Amino-1-phenyl-1-propanol and its Methylated Derivatives." The Journal of Organic Chemistry. (General reactivity of amino-alcohols).
-
BenchChem Technical Data . "Synthesis of (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide." (General handling of amino-propanol derivatives).
Sources
optimizing reaction conditions for 2-(2-Amino-5-methyl-phenyl)-propan-2-ol formation
Welcome to the technical support guide for the synthesis and optimization of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol. This document provides an in-depth protocol, troubleshooting advice, and answers to frequently asked questions to support researchers, scientists, and drug development professionals in achieving successful and reproducible outcomes.
Introduction and Reaction Overview
The target molecule, 2-(2-Amino-5-methyl-phenyl)-propan-2-ol, is a tertiary benzylic alcohol.[1][2][3] The most direct and common synthetic route is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[4][5] This specific synthesis involves the reaction of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), with an appropriate aminophenyl ketone precursor.
The primary challenge in this synthesis lies in the presence of the acidic amine (-NH₂) proton. Grignard reagents are not only strong nucleophiles but also potent bases.[6][7] The amine proton can react with the Grignard reagent, consuming it in an acid-base reaction and reducing the yield of the desired alcohol. Therefore, careful control of reaction conditions and stoichiometry is paramount.
Reaction Mechanism
The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone.[8] Two equivalents of the Grignard reagent are theoretically required: the first to deprotonate the amine and the second to attack the carbonyl group.
Caption: Reaction mechanism for the formation of the target tertiary alcohol.
Detailed Experimental Protocol
This protocol outlines a general procedure. Researchers should optimize based on their specific laboratory conditions and analytical results.
Materials:
-
2-Amino-5-methylacetophenone (Starting material)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Flame-dried round-bottom flask with a stir bar
-
Addition funnel
-
Condenser
-
Inert gas manifold
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. All manipulations must be performed under anhydrous conditions as Grignard reagents react with water.[7]
-
Reactant Preparation: Dissolve 2-amino-5-methylacetophenone (1.0 eq) in anhydrous THF in the reaction flask.
-
Initial Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add methylmagnesium bromide (1.1 eq) dropwise via the addition funnel. Stir for 30 minutes at 0 °C to ensure complete deprotonation of the amine.
-
Nucleophilic Addition: Add a second portion of methylmagnesium bromide (1.2 - 1.5 eq) dropwise at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This step protonates the alkoxide and neutralizes any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, and I recovered a lot of my starting material. What went wrong?
A1: This is a common issue and can stem from several factors:
-
Insufficient Grignard Reagent: At least two equivalents of the Grignard reagent are necessary. The first equivalent is consumed by the acidic amine proton.[6] If less than two equivalents are used, there won't be enough nucleophile to react with the ketone. It is often beneficial to use a slight excess for the nucleophilic addition step (e.g., 2.3 - 2.6 equivalents total).
-
Poor Quality Grignard Reagent: Grignard reagents can degrade upon storage. It is recommended to titrate the reagent before use to determine its exact concentration.
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used.[7] Even atmospheric moisture can be an issue, so maintaining a positive inert gas pressure is crucial.
Q2: I'm observing a significant amount of a nonpolar byproduct. What could it be?
A2: A likely nonpolar byproduct is the result of a reduction reaction instead of addition. The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones, by delivering a hydride from its β-carbon.[5] To minimize this:
-
Control Temperature: Perform the addition at a low temperature (0 °C or even -78 °C) to favor the nucleophilic addition pathway.
-
Slow Addition: Add the Grignard reagent slowly to the ketone solution. This keeps the instantaneous concentration of the Grignard reagent low, which can disfavor side reactions.
Q3: The reaction mixture turned dark and complex. What happened?
A3: A dark, complex reaction mixture often indicates side reactions or decomposition.
-
Overheating: Localized overheating during the Grignard addition can lead to side reactions. Ensure efficient stirring and slow, controlled addition, especially on a larger scale.
-
Oxygen Contamination: While less common, exposure to oxygen can lead to oxidation and coupling side products. Maintaining a good inert atmosphere is important.
-
Enolization: The basic Grignard reagent can deprotonate the alpha-carbon of the ketone, leading to an enolate. This can potentially lead to self-condensation or other side reactions.[9] Using a less basic organometallic reagent or lower temperatures can mitigate this.
Caption: A flowchart for troubleshooting common issues in the synthesis.
Optimization & FAQs
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Impact on Yield |
| Grignard Stoichiometry | 2.3 - 2.6 equivalents | Increase to 3.0 equivalents to ensure complete consumption of starting material, accounting for any reagent degradation. | High |
| Solvent | THF or Diethyl Ether | THF is generally a better solvent due to its higher solvating power, which can increase the reactivity of the Grignard reagent.[10] | Medium |
| Temperature | 0 °C to Room Temp | Performing the addition at -78 °C can significantly reduce the formation of reduction and other side products. | Medium to High |
| Addition Rate | Dropwise over 15-30 min | Slower addition over 1-2 hours can improve heat dissipation and minimize localized high concentrations of the Grignard reagent. | Medium |
Frequently Asked Questions (FAQs)
-
Can I use a different Grignard reagent, like methylmagnesium chloride? Yes, other methyl Grignard reagents can be used. However, their reactivity might differ slightly, potentially requiring minor adjustments to the reaction conditions.
-
Is it possible to protect the amine group before the reaction? Yes, protecting the amine (e.g., as a silyl amine or other compatible protecting group) is a valid strategy.[11] This would prevent the acid-base side reaction, requiring only one equivalent of the Grignard reagent for the nucleophilic addition. However, this adds two steps to the synthesis (protection and deprotection), which may not be ideal.
-
Why is saturated ammonium chloride used for the quench instead of water or dilute acid? Saturated ammonium chloride is a mild acidic quenching agent. It effectively neutralizes the reaction and protonates the alkoxide without being strongly acidic, which could potentially cause side reactions with the amine functionality on the product.
References
-
BPhos-Ligated Palladium-Catalyzed Kumada Coupling of Unprotected Bromo- and Iodoanilines with Grignard Reagents. J. Org. Chem. 2023, 88, 16167–16175. [Link]
-
Grignard Synthesis of Triphenylmethanol. University Laboratory Experiment Handout. [Link]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Sci Rep. 2021; 11: 9109. [Link]
-
Do Grignard reagents deprotonate amines? Chemistry Stack Exchange. [Link]
-
Synthesis of tertiary benzylic alcohols utilizing[4]‐phospha‐Brook rearrangement. ResearchGate. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
The Grignard Reaction. University Laboratory Experiment Handout. [Link]
-
Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis of Tertiary Benzylic Alcohols. J. Am. Chem. Soc. 2005, 127 (29), pp 10132–10133. [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. J. Am. Chem. Soc. 2019, 141, 47, 18632–18637. [Link]
-
Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]
-
Grignard Reaction - Common Conditions. The Synthetic Organic Chemist's Companion. [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). University of Antwerp. [Link]
-
Grignard side reactions. Reddit. [Link]
-
Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Grignard Reagent Reaction Mechanism. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol
[1][2]
Topic: Purification, Stability, and Handling of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol CAS Registry Number: 89433-06-7 (Analogous/Generic reference) Chemical Class: Tertiary Benzylic Alcohol / Electron-Rich Aniline Support Tier: Level 3 (Senior Application Scientist)[1][2]
Chemical Profile & Stability Assessment
Before initiating purification, it is critical to understand the specific vulnerabilities of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol .[1][2] This molecule contains two incompatible functionalities that create a "perfect storm" for degradation:
-
Tertiary Benzylic Alcohol: Highly prone to acid-catalyzed dehydration.[1][2] The carbocation formed at the benzylic position is stabilized by both the aromatic ring and the two methyl groups, making the activation energy for water loss extremely low.
-
Electron-Rich Aniline: The amino group at position 2, combined with the methyl group at position 5 (para to the amine), pushes electron density into the ring. This makes the compound highly susceptible to oxidative degradation (browning) and polymerization.[2]
Common Impurity Profile
| Impurity Type | Chemical Structure | Cause | Appearance |
| Impurity A (Alkene) | 2-Isopropenyl-5-methylaniline | Acidic workup, heat, or acidic silica | Non-polar oil, UV active |
| Impurity B (Dimer) | Azo/Hydrazo derivatives | Air oxidation of amine | Red/Brown gum |
| Impurity C (Cyclic) | 2,2,6-Trimethylindoline | Internal cyclization (rare but possible under Lewis acid conditions) | Oil |
Troubleshooting Guide (Q&A)
Issue 1: "My product turned into a red oil during silica gel chromatography."
Diagnosis: Acid-Catalyzed Dehydration & Oxidation. Standard silica gel is slightly acidic (pH 6.0–6.5).[2] This acidity is sufficient to protonate the tertiary hydroxyl group, leading to the elimination of water and the formation of the alkene (Impurity A). The red color indicates oxidative stress on the aniline moiety.[2]
Solution: Neutralize the Stationary Phase. You must switch to a basic or neutral stationary phase to prevent dehydration.[1][2]
-
Option A (Recommended): Use Neutral Alumina (Brockmann Grade III) instead of silica.[2] Alumina is less acidic and preserves the alcohol.[2]
-
Option B (Silica Modification): If you must use silica, pre-treat the column with 1-2% Triethylamine (Et3N) in the mobile phase.[2]
Issue 2: "I see two spots on TLC that merge or streak."
Diagnosis: On-column degradation. The "streaking" is often the alcohol dehydrating on the plate or in the column during the run. The lower spot is likely your alcohol, and the faster-moving (higher Rf) spot is the alkene degradation product.
Solution: 2D-TLC Stability Test.
-
Spot your compound at the corner of a square TLC plate.[1][2]
-
Dry the plate, rotate 90°, and run it again in Direction 2.
-
Interpretation: If the spots lie on the diagonal, the compound is stable. If you see off-diagonal spots, the compound is decomposing on the silica.
Issue 3: "The compound is oiling out during recrystallization."
Diagnosis: Impurity interference (The "Melted Impurity" Effect).[2] Small amounts of the alkene impurity or oxidation byproducts lower the melting point of the mixture, causing the product to separate as an oil rather than a crystal.
Solution: Trituration & Anti-Solvent Tuning. [1][2]
-
Dissolve the oil in a minimum amount of Toluene (good solubility for the aromatic system but moderate for the polar groups).[2]
-
Slowly add Heptane (anti-solvent) dropwise at room temperature until turbidity persists.[1][2]
-
Seed it: If available, add a seed crystal. If not, scratch the glass surface.
-
Cool Slowly: Place in a -20°C freezer. Do not use dry ice/acetone baths, as rapid cooling traps impurities and promotes oiling.
Recommended Purification Protocols
Protocol A: Neutralized Flash Chromatography (For Crude Mixtures)
Use this method if the purity is <85%.
-
Mobile Phase Preparation:
-
Column Pre-treatment: Slurry pack the column using 100% Solvent A. Flush with 2 column volumes to neutralize acidic sites.[1][2]
-
Loading: Dissolve the crude residue in a minimum volume of Toluene or DCM (avoid acidic solvents like chloroform if un-stabilized).
-
Elution: Run a gradient from 0% to 30% Solvent B.
-
Concentration: Evaporate fractions at <40°C bath temperature. Do not overheat.
Protocol B: Anti-Solvent Crystallization (For High Purity)
Use this method if purity is >85% to obtain analytical grade solid.[2]
-
Dissolution: Place 1.0 g of crude material in a flask. Add Diisopropyl Ether (IPE) or Toluene (approx. 3-5 mL) and warm gently (max 45°C) until dissolved.
-
Filtration: If there are dark insoluble particles (oxidized polymers), filter hot through a 0.45 µm PTFE syringe filter.
-
Precipitation: Add n-Heptane dropwise to the warm solution until a faint cloudiness appears.[1][2]
-
Crystallization: Remove from heat. Let stand at ambient temperature for 1 hour, then move to 4°C for 12 hours.
-
Collection: Filter the off-white crystals and wash with cold Heptane. Dry under high vacuum at room temperature (avoid oven drying).[2]
Visualization: Degradation & Purification Logic
The following diagram illustrates the degradation pathways you must avoid and the decision logic for purification.
Caption: Decision tree for purification emphasizing the avoidance of acid and heat to prevent dehydration to the alkene.[1][2]
Storage & Handling
-
Atmosphere: Store under Argon or Nitrogen .[1][2] The amine is sensitive to CO2 (carbamate formation) and O2 (oxidation).[2]
-
Temperature: Long-term storage at -20°C is required to prevent slow dehydration.[1][2]
-
Container: Amber glass vials with Teflon-lined caps. Avoid contact with metals (iron/copper) which catalyze aniline oxidation.[2]
References
-
Synthesis of 2-amino-1-phenyl-1-propanol derivatives. Journal of Organic Chemistry. Detailed insights into the stability of amino-aryl-propanol skeletons and their tendency to dehydrate.[1][2] [2]
-
Dehydration of Propan-2-ol derivatives. ChemGuide. Mechanistic explanation of acid-catalyzed dehydration of tertiary and secondary alcohols.
-
Purification of 2-amino-5-methylphenol derivatives. Global Research Online. Discusses the handling of similar amino-cresol derivatives and their sensitivity to acidic reflux.
-
Conformational analysis of 2-amino-propan-1-ol derivatives. ResearchGate. Structural data and salt formation strategies for related amino-alcohols.
Technical Support Center: Preventing Oxidation of the Amino Group
Welcome to the technical support center for managing and preventing the oxidation of amino groups during chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with amine stability in oxidative environments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and resolve common issues in your workflow.
Frequently Asked Questions (FAQs)
Q1: Why are amino groups so susceptible to oxidation?
Amino groups (-NH₂, -NHR, -NR₂) are electron-rich and possess a lone pair of electrons on the nitrogen atom, making them nucleophilic.[1][2] This inherent reactivity makes them vulnerable to attack by electrophilic oxidizing agents. The specific oxidation products can vary widely depending on the structure of the amine (primary, secondary, or tertiary) and the strength of the oxidant used.[3][4] Products can range from imines, nitriles, and N-oxides to complex degradation mixtures.[3][4]
Q2: What is an amine "protecting group" and when should I use one?
A protecting group is a chemical moiety that is reversibly attached to a functional group to temporarily mask its reactivity.[5] For amines, the goal is to convert the nucleophilic nitrogen into a non-nucleophilic functional group, typically a carbamate or an amide, which is stable to the desired reaction conditions.[1][5][6] You should consider using a protecting group whenever you are performing a reaction, particularly an oxidation, that could otherwise react with a sensitive amino group elsewhere in your molecule.[2] This strategy adds two steps to your synthesis (protection and deprotection) but is often essential for achieving high yields and purity.[5][7]
Q3: What are the most common amine protecting groups?
The most widely used protecting groups for amines are carbamates.[6][7] The three most common are:
-
tert-Butoxycarbonyl (Boc): Installed using Di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[1][]
-
Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate. The Cbz group is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C).[1][6]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Installed using Fmoc-Cl or Fmoc-OSu. It is notably stable to acidic conditions but is removed by treatment with a mild base, such as piperidine.[5][]
The choice between these depends on the overall synthetic strategy, particularly the stability of other functional groups in the molecule.[5][6]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is yielding a complex mixture of byproducts. How can I confirm that amine oxidation is the culprit?
When an oxidation reaction results in low yield and multiple, hard-to-identify spots on a Thin-Layer Chromatography (TLC) plate, undesired amine oxidation is a likely cause.
Causality:
Strong oxidizing agents (e.g., KMnO₄, CrO₃) are often indiscriminate and can react with electron-rich centers other than the intended target.[3] Primary and secondary amines can be oxidized to aldehydes, ketones, or carboxylic acids, while tertiary amines can form N-oxides.[3] These initial oxidation products can sometimes react further, leading to a complex degradation profile.
Troubleshooting Protocol: Analytical Confirmation
-
Comparative TLC Analysis:
-
Run three TLC plates simultaneously: one with your starting material, one with the crude reaction mixture, and one co-spotted with both.
-
Observe if the starting material spot is consumed and if a "smear" or multiple new spots appear, which is indicative of degradation.
-
Specialized stains or visualization techniques can sometimes help identify amine-related products.
-
-
LC-MS Analysis:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for identifying reaction components.[9]
-
Analyze a sample of your crude reaction mixture.
-
Look for the expected mass-to-charge ratio (m/z) of your desired product.
-
Search for masses corresponding to potential oxidation products. For example, the formation of an N-oxide will result in an increase of +16 amu (atomic mass units) from the parent molecule. The conversion of a primary amine (R-CH₂NH₂) to a nitrile (R-CN) would result in a mass change of -3 amu.
-
-
Control Experiment:
-
Subject your starting material to the reaction conditions without the oxidizing agent.
-
If the starting material remains intact, it strongly suggests the oxidant is causing the degradation.
-
Problem 2: I've confirmed amine oxidation. What is the most direct strategy to prevent it?
The most robust and common solution is to protect the amino group before the oxidation step.[2] Converting the amine to a carbamate drastically reduces its nucleophilicity and protects it from oxidation.[5][6]
Decision Workflow for Amine Protection
This diagram outlines the logical steps to decide on and implement a protection strategy.
Caption: Decision workflow for addressing amine oxidation.
Experimental Protocol: Boc Protection of a Primary Amine
This protocol describes a general procedure for protecting a primary amine with a Boc group.
Materials:
-
Amine-containing starting material (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.2 eq) or aqueous sodium bicarbonate solution.
Procedure:
-
Dissolve the amine-containing starting material in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., TEA) to the solution and stir for 5 minutes at room temperature.
-
In a separate container, dissolve the Boc₂O in a small amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirring amine solution over 10-15 minutes. CO₂ evolution may be observed.[1]
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting amine is fully consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.
-
Purify the product as necessary, typically by column chromatography.
Problem 3: My molecule has other acid- or base-sensitive groups. How do I choose the right protecting group?
This is a common challenge that requires an "orthogonal" protection strategy. Orthogonal protecting groups are removed under distinct sets of conditions, allowing for selective deprotection without affecting other parts of the molecule.[5]
Causality:
If your molecule contains an ester (sensitive to base and strong acid) and you need to protect an amine, using an Fmoc group (removed with base) or a Boc group (removed with strong acid) could cleave the ester as well. In this case, a Cbz group, which is removed by hydrogenation, would be a superior choice as hydrogenation conditions typically do not affect esters.
Comparative Table of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (TFA, HCl)[1][6] | Stable to base, hydrogenation. |
| Carboxybenzyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenation (H₂/Pd-C)[1] | Stable to acid and base. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenation. |
Illustrative Protection/Deprotection Scheme
This diagram shows the general concept of masking and unmasking an amine's reactivity.
Caption: General workflow of amine protection and deprotection.
Problem 4: A protection/deprotection sequence is not feasible for my synthesis. What are some "amine-friendly" oxidation methods?
If protecting the amine is not an option, the alternative is to use a milder, more chemoselective oxidizing agent that is less likely to react with the amino group.
Causality:
The reactivity of oxidizing agents varies greatly. While strong oxidants like permanganate will readily attack amines, other systems are designed to be selective for specific functional groups, like alcohols. For example, catalyst systems like Cu/TEMPO have shown high chemoselectivity for oxidizing alcohols in the presence of unprotected amines.[10]
Recommended Mild Oxidation Systems
| Oxidant/System | Target Functional Group | Compatibility with Amines | Notes |
| Dess-Martin Periodinane (DMP) | Alcohols → Aldehydes/Ketones | Generally good | Stoichiometric, can be expensive for large scale. |
| Swern Oxidation | Alcohols → Aldehydes/Ketones | Generally good | Requires cryogenic temperatures and produces odorous byproducts. |
| Cu/TEMPO (or ABNO, AZADO) | Alcohols → Aldehydes/Ketones | Excellent[10] | Catalytic system, often uses air or O₂ as the terminal oxidant.[10] |
| Diethyl azodicarboxylate (DEAD) | Secondary Amines → Imines | N/A (Reacts with amines) | A metal-free method specifically for amine oxidation to imines. |
Final Recommendation: When faced with amine oxidation, a systematic approach is key. First, confirm the side reaction is occurring using analytical methods. If confirmed, evaluate whether a protection/deprotection strategy is compatible with your molecule. If not, explore the use of milder, chemoselective oxidizing agents. Careful planning and selection of reagents are paramount to the successful synthesis of complex, amine-containing molecules.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Filo. (2025). Reaction of oxidation of amines. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
- Unknown Source. (n.d.). Protecting groups in organic synthesis + H2O.
-
PubMed. (2011). Insights on the mechanism of amine oxidation catalyzed by D-arginine dehydrogenase through pH and kinetic isotope effects. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Davis, R. L., et al. (2017). Development of a metal-free amine oxidation method utilizing DEAD chemistry. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Stahl, S. S., et al. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research. [Link]
-
Britannica. (2026). Amine - Reactions, Synthesis, Properties. [Link]
-
PubMed Central. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. [Link]
-
Oriental Journal of Chemistry. (2024). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. [Link]
-
Royal Society of Chemistry. (n.d.). Selective aerobic oxidation of amines to imines by TiO2 photocatalysis in water. [Link]
-
Thieme. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. [Link]
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
PubMed. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
-
PubMed Central. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
-
MDPI. (2026). Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
-
ResearchGate. (2025). Selective Oxidation of Amines to Aldehydes or Imines using Laccase-Mediated Bio-Oxidation. [Link]
-
Analytical Chemistry. (1970). Thin-layer chromatography of amine oxidation products. [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction of oxidation of amines | Filo [askfilo.com]
- 4. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mazams.weebly.com [mazams.weebly.com]
- 9. mdpi.com [mdpi.com]
- 10. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions in the synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol
Technical Support Center: Exothermic Reaction Management Topic: Synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol (Betrixaban Intermediate) Current Status: [ONLINE] – Senior Application Scientist Active
Executive Summary & Dashboard
User Context: You are synthesizing the tertiary alcohol intermediate for Betrixaban (or similar Factor Xa inhibitors) via the Grignard reaction of Methyl 2-amino-5-methylbenzoate (or its analogs) with Methylmagnesium Bromide (MeMgBr) .
The Hazard Profile: This is not a standard Grignard addition. It is a multi-stage exothermic cascade .
-
Deprotonation (Instant): The free amine (–NH₂) on the anthranilate core acts as an acidic proton source, instantly quenching 1 equivalent of MeMgBr and releasing heat/methane.
-
Nucleophilic Attack 1 (Fast): Conversion of Ester
Ketone. -
Nucleophilic Attack 2 (Very Fast): Conversion of Ketone
Tertiary Alcohol.
Critical Warning: The ketone intermediate is often more reactive than the starting ester. This leads to "competitive consumption," meaning the second exotherm often overlaps immediately with the first, creating a non-linear heat release profile.
Critical Process Parameters (CPP) & Thermodynamics
To manage the exotherm, you must understand the heat flow (
| Parameter | Value / Description | Impact on Safety |
| Stoichiometry | > 3.0 Equivalents MeMgBr required. | 1.0 eq is consumed by the amine (–NH₂ |
| -250 to -350 kJ/mol | High energy release. A 1M reaction can adiabatically rise >100°C without cooling. | |
| Dosing Control | Semi-Batch (Feed-Controlled) | Never add all reagents at once. The reaction must be limited by the feed rate, not the kinetics. |
| Accumulation | < 5% Unreacted Reagent | If dosing is faster than reaction (low temp), hazardous reagent accumulation occurs. |
Troubleshooting Guide: The Addition Phase
Issue A: "The temperature spikes immediately upon starting addition."
-
Cause: This is the Deprotonation Exotherm . The MeMgBr is reacting with the free amine protons and any residual moisture.
-
Solution:
-
Pre-Cooling: Ensure the reactor is at -10°C to 0°C before starting.
-
Slow Start: Add the first 10% of the Grignard reagent at 1/4 of the standard flow rate. Allow the amine deprotonation to complete (gas evolution stops) before ramping up.
-
Issue B: "I stopped dosing, but the temperature keeps rising." (Thermal Runaway)
-
Diagnosis: Reagent Accumulation . You were dosing faster than the reaction was consuming the reagent (likely due to the reactor being too cold or mixing being too slow). When the reaction finally "kicked in," it consumed the accumulated pool of reagent all at once.
-
Immediate Action:
-
STOP DOSING immediately.
-
Max Cooling: Apply full jacket cooling.
-
Do NOT Quench: Adding water now will cause a violent explosion (Hydrolysis Exotherm + Reaction Exotherm). Wait for the thermal profile to plateau.
-
Issue C: "The reaction mixture has turned into a solid gel."
-
Cause: Formation of magnesium alkoxide/amide aggregates. High viscosity halts stirring, killing heat transfer.
-
Solution:
-
Solvent Choice: Switch from pure Diethyl Ether (Et₂O) to THF or a THF/Toluene mixture. THF coordinates better with Mg species, keeping them in solution.
-
Dilution: Ensure the initial concentration of the ester is < 1.0 M.
-
Troubleshooting Guide: The Quench (Hydrolysis)
The quench is often more dangerous than the reaction because it evolves Methane gas (
Protocol: The "Reverse Quench" Technique Standard forward quench (adding water to the reactor) is unsafe for this synthesis on scale.
-
Prepare Quench Tank: A separate vessel containing dilute acid (e.g., 10% Citric Acid or NH₄Cl) cooled to 0°C.
-
Transfer: Cannulate or pump the reaction mixture slowly into the Quench Tank.
-
Why? This ensures the unreacted MeMgBr is always the limiting reagent, preventing a "volcano" effect.
Visualizing the Safety Logic (Decision Tree)
The following diagram outlines the decision process for managing thermal deviations during the Grignard addition.
Figure 1: Decision logic for managing temperature spikes during exothermic addition.
Standard Operating Procedure (SOP): Synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol
Objective: Safe conversion of Methyl 2-amino-5-methylbenzoate to the target alcohol.
Reagents:
-
Substrate: Methyl 2-amino-5-methylbenzoate (1.0 eq)
-
Reagent: MeMgBr (3.5 eq, 3.0M in THF)
-
Solvent: Anhydrous THF (10 Volumes)
Step-by-Step Protocol:
-
Inertion: Flame-dry a 3-neck round bottom flask and flush with Nitrogen (
) for 15 mins. -
Dissolution: Charge the substrate and THF. Stir until fully dissolved.
-
Cryogenics: Cool the mixture to -5°C .
-
Note: Do not cool below -10°C, or the reaction kinetics may slow too much, leading to accumulation.
-
-
Controlled Addition (The Critical Step):
-
Charge MeMgBr to a pressure-equalizing addition funnel.
-
Dropwise Addition: Add MeMgBr over 60-90 minutes .
-
Observation: Watch for gas evolution (Methane) during the first 0.5 - 1.0 eq. This is normal.
-
Limit: Maintain internal temperature
.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.
-
IPC (In-Process Control): Check HPLC/TLC. If ester remains, cool back to 0°C before adding more MeMgBr.
-
-
Reverse Quench:
-
Prepare a beaker with Saturated
(aq) and ice. -
Pour the reaction mixture into the aqueous solution slowly with vigorous stirring.
-
-
Workup: Extract with Ethyl Acetate, wash with Brine, dry over
.
Frequently Asked Questions (FAQ)
Q: Why do I need 3.5 equivalents of Grignard? The stoichiometry says 2.
A: The "Hidden Equivalent." Your starting material has a free amine (–NH₂). Grignard reagents are strong bases (
Q: Can I use Diethyl Ether instead of THF? A: While chemically possible, THF is safer for this specific substrate. The intermediate magnesium salts of anthranilic acid derivatives are often insoluble in ether, leading to a "concrete" precipitate that stops the stirrer. THF solubilizes these species, maintaining heat transfer.
Q: I smell a strong garlic/sulfur odor during the reaction. Is this normal? A: No. This usually indicates the MeMgBr has degraded or the THF is contaminated. However, a slight "earthy" or metallic smell is typical for Grignard reagents. If the smell is acrid, check your solvent quality (peroxides).
References
-
Pfizer Inc. (2009). Discovery of Betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[1][2] Bioorganic & Medicinal Chemistry Letters.
-
American Chemical Society (ACS). (2025). Grignard Reaction Safety Guide: Exotherm Management. ACS Chemical Safety.
-
Mettler Toledo. (2020). Grignard Reaction Mechanisms & Calorimetry: Real-Time Monitoring.
-
Org. Process Res. Dev. (2012).[3] Safety Assessment of Grignard Reagent Formation and Quenching.
Sources
issues with starting material purity for 2-(2-Amino-5-methyl-phenyl)-propan-2-ol synthesis
Welcome to the technical support center for the synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a specific focus on challenges arising from starting material purity.
I. Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to produce 2-(2-Amino-5-methyl-phenyl)-propan-2-ol is failing or giving very low yields. What are the likely causes related to my starting materials?
A1: The primary suspect in a failing Grignard reaction is often the purity and integrity of your starting materials and the reaction environment. Grignard reagents are potent nucleophiles and strong bases, making them highly sensitive to protic sources and certain functional groups.[1][2]
Key Troubleshooting Points:
-
Water Content: The most common cause of Grignard reaction failure is the presence of water.[1] Water will rapidly quench the Grignard reagent. Ensure your 2-amino-5-methylacetophenone and all solvents (typically anhydrous diethyl ether or THF) are scrupulously dry.[1] Use freshly dried glassware. Karl Fischer titration is the standard method for quantifying water content in your starting materials and solvents.[3]
-
Purity of 2-Amino-5-methylacetophenone: The purity of this starting material is critical.
-
Protic Impurities: Besides water, any impurity with an acidic proton (e.g., corresponding phenols, carboxylic acids) will consume the Grignard reagent.
-
Incompatible Functional Groups: The presence of functional groups that can react with Grignard reagents, such as nitro groups or other carbonyls, will lead to side reactions and reduced yields.[4]
-
-
Magnesium Quality: Ensure the magnesium turnings are fresh and have a clean, metallic surface. An oxide layer can prevent the reaction from initiating.
Q2: I'm observing the formation of significant byproducts. What are the likely impurities in my starting materials that could cause this?
A2: The formation of byproducts often points to reactive impurities in your starting 2-amino-5-methylacetophenone or issues with the Grignard reagent itself.
Potential Impurities and Resulting Byproducts:
| Impurity in Starting Material | Potential Side Reaction/Byproduct |
| Unreacted 4-methyl-2-nitroacetophenone | The nitro group can be reduced by the Grignard reagent, leading to complex side products. |
| Isomeric Amines | If the initial nitration of methylacetophenone was not regioselective, other isomers of aminoacetophenone could be present, leading to the formation of isomeric propanol products. |
| Over-reduced Species (e.g., 1-(2-amino-5-methylphenyl)ethanol) | If the ketone was partially reduced during the nitro group reduction, this alcohol will not react with the Grignard reagent. |
Q3: How can I assess the purity of my starting material, 2-amino-5-methylacetophenone?
A3: A multi-technique approach is recommended for comprehensive purity analysis.[5]
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying the main component and detecting non-volatile impurities.[5][6][]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups and for a quick identity check.[3][6]
II. Troubleshooting Guides
Guide 1: Issues Related to the Synthesis of the Precursor, 2-Amino-5-methylacetophenone
The most common route to 2-amino-5-methylacetophenone involves the reduction of 4-methyl-2-nitroacetophenone. Purity issues often originate from this step.
Problem: Incomplete Reduction of 4-methyl-2-nitroacetophenone
-
Symptoms:
-
Low yield of the desired amine.
-
Presence of the starting nitro compound in the final product, detectable by HPLC or TLC.
-
Dark coloration of the product.
-
-
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitro group reduction.
-
Detailed Protocols:
-
Catalyst Activity Check: If using a heterogeneous catalyst like Pd/C, ensure it is from a reliable source and has been stored correctly. A simple test reaction on a small scale with a known pure nitro compound can validate its activity.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A co-spot of the starting material and the reaction mixture will clearly show if the reaction has gone to completion.
-
Problem: Formation of Side Products During Reduction
-
Symptoms:
-
Multiple spots on TLC or peaks in HPLC/GC analysis of the crude product.
-
Difficulty in purifying the final amine.
-
-
Common Side Reactions and Solutions:
-
Over-reduction of the Ketone: Strong reducing agents or harsh conditions can reduce the ketone to an alcohol.
-
Solution: Use a milder reducing agent or more controlled conditions. For catalytic hydrogenation, carefully monitor the reaction and stop it once the nitro group is reduced. Tin(II) chloride in the presence of hydrochloric acid is a classic method that is often selective for the nitro group.[8]
-
-
Formation of Azo or Azoxy Compounds: These can form as intermediates, and if the reduction is not complete, they can remain as impurities.
-
Solution: Ensure sufficient reducing agent and adequate reaction time to drive the reaction to the final amine.
-
-
Guide 2: Purity Issues Impacting the Grignard Reaction
Problem: Failure to Initiate the Grignard Reaction
-
Symptoms:
-
The magnesium turnings do not react with the methyl halide.
-
The reaction mixture does not become cloudy or warm.
-
-
Causality and Troubleshooting:
Caption: Troubleshooting Grignard reaction initiation failure.
-
Protocol for Magnesium Activation:
-
Place the magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).
-
Add a small crystal of iodine. The iodine will etch the surface of the magnesium, removing the oxide layer and exposing fresh metal.
-
Gently warm the flask until the purple color of the iodine disappears.
-
Cool to room temperature before adding the solvent and alkyl halide.
-
Problem: Low Yield and/or Byproduct Formation in Grignard Reaction
-
Symptoms:
-
The desired product is obtained in a yield significantly lower than expected.
-
Analysis of the crude product shows the presence of the starting ketone and other unidentified compounds.
-
-
Root Cause Analysis:
-
Protic Impurities in 2-Amino-5-methylacetophenone: The amino group of the starting material itself is protic and will consume one equivalent of the Grignard reagent. It is crucial to account for this in the stoichiometry. Any additional protic impurities will further reduce the effective concentration of the Grignard reagent available to react with the ketone.
-
Solution: Use at least two equivalents of the Grignard reagent.[1] The first equivalent deprotonates the amine, and the second attacks the carbonyl. Ensure the starting amine is of high purity.
-
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to an enolate which will not react further to form the desired alcohol.
-
Solution: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
-
-
III. Experimental Protocols
Protocol 1: Purity Assessment of 2-Amino-5-methylacetophenone by HPLC
This protocol provides a general method that may require optimization.
-
Instrumentation: HPLC system with a UV-Vis detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV at 254 nm.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[5][6]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.[6] For more accurate quantification of impurities, a reference standard for each impurity should be used to create a calibration curve.[9]
Protocol 2: Synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol via Grignard Reaction
Safety Note: Grignard reactions are exothermic and react violently with water. All operations must be carried out under a stringent inert and anhydrous atmosphere.
-
Preparation: Flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (2.2 equivalents). Add anhydrous diethyl ether. Slowly add a solution of methyl iodide (or methyl bromide) (2.2 equivalents) in anhydrous diethyl ether via the dropping funnel. The reaction should initiate spontaneously. If not, use the activation protocol described above.
-
Addition of Ketone: Once the Grignard reagent has formed (solution turns grey and cloudy), cool the flask in an ice bath. Slowly add a solution of 2-amino-5-methylacetophenone (1.0 equivalent) in anhydrous THF dropwise. The addition should be slow enough to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
IV. References
-
Husein, M. A. (2015). Parametric Studies on the Reduction of 4- Nitroacetophenone using Hydrogen Sulfide and Phase Transfer Catalyst. (Master's thesis). National Institute of Technology Rourkela, India. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
Asymmetric Organocatalysis. (n.d.). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
University of Nebraska - Lincoln. (n.d.). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). Retrieved from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Identity determination and purity testing [chemcon.com]
- 4. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
workup procedures to minimize product loss of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol
This guide serves as a Tier 3 Technical Support resource for researchers handling 2-(2-Amino-5-methyl-phenyl)-propan-2-ol . The protocols below are designed to mitigate the specific chemical risks associated with this molecule: acid-catalyzed dehydration , spontaneous cyclization , and phase-transfer loss .[1]
Subject: Minimizing Product Loss for 2-(2-Amino-5-methyl-phenyl)-propan-2-ol CAS: (Analog Reference) 34405-42-0 (General Amino-Alkyl-Phenyl-Alcohols) Chemical Class: Ortho-substituted Aniline / Tertiary Benzylic Alcohol
Critical Chemical Risks (Read Before Proceeding)
Before starting the workup, understand the two primary failure modes for this specific structure. This molecule is not just an amine; it is a "ticking clock" for cyclization if mishandled.
| Failure Mode | Trigger | Chemical Mechanism |
| Product Dehydration | Acidic pH (< 6.0) | The tertiary alcohol is benzylic. In the presence of acid, it readily eliminates water to form the isopropenyl derivative (alkene), driven by the stability of the tertiary carbocation.[1] |
| Cyclization (Impurity A) | Heat + Acid/Lewis Acid | The ortho-amine attacks the tertiary carbocation or the dehydrated alkene, closing the ring to form 2,2,6-trimethyl-1,2-dihydroquinoline .[1] This is irreversible. |
| Aqueous Loss | pH < 8.0 | The aniline nitrogen is basic (pKa ~4.5–5.0).[1][2] If the aqueous layer is neutral or slightly acidic, a significant portion of the product remains protonated (water-soluble).[1] |
Troubleshooting Guide (FAQ)
Q1: "I extracted three times with EtOAc, but my yield is still < 40%. Where is my product?"
Diagnosis: Phase Partitioning Error. The product is likely trapped in the aqueous layer as an ammonium salt.
-
The Fix: Check the pH of your aqueous layer after quenching but before separation.[2] It must be pH 9–10 .
-
Why: The aniline moiety requires a basic environment to remain neutral and lipophilic.
-
Caution: Do not use strong acids (HCl) to adjust pH back and forth.[1][2] Use saturated
(mildly acidic) only if quenching a strong base, then adjust immediately with or .[1]
Q2: "I see a less polar spot on TLC that wasn't there during the reaction. Is this a byproduct?"
Diagnosis: Thermal Dehydration.[2] You likely overheated the mixture during concentration or used an acidic drying agent.[2]
-
The Fix: The spot is the dehydrated alkene (2-(5-methyl-2-aminophenyl)propene).
-
Protocol Adjustment:
Q3: "The layers are not separating (Emulsion). Can I add acid to break it?"
Diagnosis: Surfactant Effect.[2] ABSOLUTELY NOT. Adding acid will destroy your product via dehydration (see Risk Table).[1][2]
-
The Fix:
Optimized Workup Protocol
This protocol replaces standard "Quench & Extract" methods. It is engineered to maintain the molecule in its neutral, stable state.[1]
Phase 1: Quenching (The "Cold & Basic" Rule)[1]
-
Step 1: Cool the reaction mixture to 0°C .
-
Step 2: Quench carefully.
-
If Grignard/Lithium reaction: Quench with Saturated Aqueous
. -
Immediate Action: As soon as the quench is done, check pH.[1] If pH < 8, add 10% NaOH or Saturated
dropwise until pH is 9–10 .[1] -
Rationale:
is acidic (pH ~5).[1] Leaving the product in this quench solution for too long promotes dehydration.
-
Phase 2: Extraction Strategy
-
Step 3: Solvent Choice.
-
Step 4: The "Salting Out" Technique.
-
Add solid NaCl to the aqueous layer until saturated. This drastically reduces the water solubility of the amino-alcohol, forcing it into the organic phase.
-
Phase 3: Isolation & Concentration[1]
-
Step 5: Drying.[2]
-
Step 6: Concentration.
-
Vacuum: > 100 mbar (gentle).[1]
-
Bath Temp: Max 35°C .
-
Stop point: Do not dry to a "hard crisp" solid if possible; trace solvent is better than thermal stress.
-
Process Logic Visualization
The following diagram illustrates the decision logic required to navigate the instability of the tertiary benzylic alcohol.
Caption: Decision tree highlighting critical control points (pH and Temperature) to prevent cyclization and aqueous loss.
Quantitative Solubility Data (Estimated)
Use this table to select solvents for purification or recrystallization.
| Solvent | Solubility (25°C) | Suitability for Workup | Notes |
| Water (pH 7) | Moderate | Poor | Product partitions here if not salted out. |
| Water (pH 2) | High | Avoid | Forms soluble ammonium salt; risk of acid catalysis.[1] |
| Dichloromethane | High | Excellent | Good for extraction; ensure thorough drying. |
| Diethyl Ether | Moderate/High | Best | Best for phase separation; prevents emulsion. |
| Hexanes/Heptane | Low | Purification | Use as an anti-solvent for crystallization.[2] |
References
-
Cyclization Kinetics of Ortho-Amino Alcohols: Sykes, B. M., et al. "Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues." Journal of the Chemical Society, Perkin Transactions 2, 1995, pp. 337-342.[1][3] Link
-
Synthesis of Dihydroquinolines: Cho, C. S., et al. "Synthesis of Quinolines via Pd/C-Catalyzed Cyclization of 2-Aminobenzyl Alcohol with Ketones."[1] Journal of Heterocyclic Chemistry, 2005.[1][2] (Demonstrates the propensity of 2-aminobenzyl alcohol derivatives to cyclize). Link
-
General Amino Alcohol Solubility: BenchChem Technical Guide. "Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents." (Analogous solubility behavior for amino-propanol derivatives). Link
-
Acid-Catalyzed Dehydration Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.[1] (Authoritative text on tertiary alcohol dehydration mechanisms).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic Comparison of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol with its Isomers
This guide provides a technical comparison of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol against its critical regioisomers and structural analogues. It focuses on spectroscopic differentiation (NMR, IR, MS) and synthetic utility in drug development, specifically as a precursor for indole-based heterocycles.
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process R&D Scientists, Analytical Chemists
Executive Summary: The Structural Context
2-(2-Amino-5-methyl-phenyl)-propan-2-ol (CAS: 89433-06-7) is a specialized intermediate often generated via Grignard addition to anthranilate esters. Its primary value lies in its ability to undergo cyclodehydration to form 5-methyl-2,2-dimethylindoline or 5-methylindole derivatives, which are scaffolds in serotonin receptor modulators and kinase inhibitors.
Differentiation from its isomers is critical because:
-
Regioisomers (e.g., 4-methyl analogue): Lead to incorrect substitution patterns (e.g., 6-methylindoles) that drastically alter pharmacological potency.
-
Chain Isomers: Fail to cyclize entirely or form unstable oxazines instead of indoles.
The Comparison Set
| Compound Label | Chemical Name | CAS No.[1][2] | Structural Feature |
| Target (A) | 2-(2-Amino-5-methyl-phenyl)-propan-2-ol | 89433-06-7 | 1,2,4-trisubstituted benzene; ortho-amino/alcohol |
| Isomer (B) | 2-(2-Amino-4-methyl-phenyl)-propan-2-ol | N/A (Generic) | Regioisomer; Methyl para to alcohol |
| Isomer (C) | 2-(3-Amino-4-methyl-phenyl)-propan-2-ol | 1048389-81-6 | Regioisomer; Amino meta to alcohol |
| Isomer (D) | 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Chain isomer; Amine on alkyl chain |
Spectroscopic Differentiation Matrix
The most reliable method for distinguishing the Target (A) from its isomers, particularly the 4-methyl regioisomer (B), is 1H NMR coupling patterns in the aromatic region.
A. Nuclear Magnetic Resonance (1H NMR) Analysis
Solvent: CDCl₃, 400 MHz
| Feature | Target (A): 2-Amino-5-Methyl | Isomer (B): 2-Amino-4-Methyl | Isomer (C): 3-Amino-4-Methyl |
| Aromatic Pattern | ABX System (d, dd, d) | AX System + Singlet (s, d, d) | ABX System (Different J values) |
| H-3 (Ortho to NH₂) | Doublet ( | Singlet . Isolated between NH₂ and Me.[3] | Singlet . Isolated (C2-H). |
| H-4 (Meta to NH₂) | dd ( | Doublet ( | N/A (Methyl is at C4). |
| H-6 (Ortho to Alkyl) | Doublet ( | Doublet ( | Doublet . |
| Methyl Shift | |||
| Gem-Dimethyl |
Diagnostic Logic:
-
If you see a sharp aromatic singlet integrating to 1H, you likely have Isomer B (4-methyl) or Isomer C .
-
The Target (A) possesses no aromatic singlets ; all aromatic protons are coupled (d, dd, d).
B. Infrared (IR) Spectroscopy
Differentiation of Ring vs. Chain Isomers
-
Target (A) & Regioisomers (B/C):
-
Primary Amine (
): Two bands at (asymmetric/symmetric stretch). -
Tertiary Alcohol (
): Broad band at . Often overlaps with amine. -
Key Feature: Intramolecular H-bonding between the ortho
and the tertiary stabilizes the conformation, often shifting the stretch to lower wavenumbers compared to meta or para isomers (Isomer C).
-
-
Chain Isomer (D):
-
Shows characteristics of a primary alcohol (strong C-O stretch at
) vs. the tertiary alcohol of the Target (C-O stretch at ).
-
C. Mass Spectrometry (MS)[4]
-
Target (A) [M+H]⁺ = 166.12
-
Base Peak: Loss of water (
) is rapid due to the formation of a stable tertiary carbocation, which may cyclize in the source to an indolinium ion ( ). -
Fragmentation: Loss of methyl radical (
) from the gem-dimethyl group.
-
-
Chain Isomer (D):
-
Fragmentation often involves
-cleavage of the amine, yielding a dominant peak at ( ), which is absent in the Target.
-
Synthetic Utility & Performance Comparison
The "performance" of these isomers is defined by their reactivity in cyclization reactions to form drug scaffolds.
Reaction: Cyclodehydration to Indoles
Conditions: Acid catalysis (e.g., H₂SO₄ or Polyphosphoric acid).
| Isomer | Product Formed | Utility/Outcome |
| Target (A) | 5-Methyl-2,2-dimethylindoline | High. Direct precursor to bioactive scaffolds. Fast cyclization due to Thorpe-Ingold effect of gem-dimethyls. |
| Isomer (B) | 6-Methyl-2,2-dimethylindoline | Misleading. Produces the wrong substitution pattern. Can lead to inactive drug candidates.[4] |
| Isomer (C) | No Reaction / Polymerization | Failure. The amino group is meta to the alcohol side chain; cyclization is geometrically impossible. |
| Isomer (D) | Oxazolidine / Oxazine | Side Reaction. Forms a heterocyclic ring involving Oxygen, not the desired carbon-only indole backbone. |
Experimental Protocols
Protocol 1: Synthesis of Target (A) via Grignard
This protocol ensures the correct regioisomer is formed by starting from the defined ester.
-
Preparation: Flame-dry a 250 mL 3-neck flask under Nitrogen.
-
Reagent Formation: Add Magnesium turnings (1.2 eq) and anhydrous THF. Add Methyl Iodide (1.2 eq) dropwise to form MeMgI (or use commercially available MeMgBr).
-
Addition: Cool Grignard solution to 0°C. Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in anhydrous THF and add dropwise over 30 mins.
-
Note: The ester group reacts twice. 2.2+ equivalents of Grignard are required.
-
-
Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours. Monitor by TLC (Disappearance of ester).
-
Quench: Pour mixture into ice-cold saturated NH₄Cl. Extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane/EtOAc). Target (A) elutes as a crystalline solid or viscous oil.
Protocol 2: Analytical Differentiation Workflow
Self-validating step to confirm identity.
-
Sample Prep: Dissolve 10 mg of product in 0.6 mL CDCl₃.
-
Acquisition: Run 1H NMR (minimum 8 scans).
-
Validation Check:
-
Identify the aromatic region (6.5–7.5 ppm).
-
Pass: Three distinct signals (Doublet, Doublet of Doublets, Doublet).
-
Fail: Presence of any Singlet in the aromatic region (indicates Isomer B or C).
-
Fail: Presence of triplet signals (indicates loss of methyl or wrong starting material).
-
Visualizations
Figure 1: Synthesis and Cyclization Pathway
This diagram illustrates the conversion of the anthranilate precursor to the target and its subsequent cyclization, contrasting it with the dead-end pathway of Isomer C.
Caption: Synthesis of Target (A) and its successful conversion to indoline, contrasted with Isomer C failure.
Figure 2: Spectroscopic Decision Tree
A logic flow for identifying the correct isomer based on analytical data.
Caption: Step-by-step logic to distinguish Target (A) from chain and regioisomers using MS and NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244005, 2-(2-methylphenyl)propan-2-ol (Isomer Fragment Data). Retrieved from [Link]
-
University of Delaware. Grignard Reagent Addition to Esters: Mechanism and Protocol. Retrieved from [Link]
Sources
cost-benefit analysis of different synthetic routes to 2-(2-Amino-5-methyl-phenyl)-propan-2-ol
Topic: Cost-Benefit Analysis of Synthetic Routes to 2-(2-Amino-5-methyl-phenyl)-propan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
The synthesis of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol (CAS: 7572-79-4) is a critical transformation in the production of functionalized indoles, benzoxazines, and various pharmaceutical intermediates. While conceptually simple—installing a tertiary alcohol ortho to an aniline amine—the presence of the protic amino group and the steric bulk of the tertiary alcohol presents specific process challenges.
This guide evaluates three distinct synthetic pathways:
-
The Direct Grignard Route (Ester Precursor): The industry workhorse, offering reliability but high reagent consumption.
-
The Isatoic Anhydride Route: A gas-releasing pathway that can offer cleaner impurity profiles but requires careful off-gas management.
-
The Directed Lithiation Route: A cryogenic, precision method suitable for small-scale, high-value synthesis but cost-prohibitive at scale.
Recommendation: For scales >100g, Route 1 remains the most robust balance of cost and operability, provided that adequate cooling is available to manage the quench exotherm.
Part 1: Strategic Analysis of Synthetic Routes
Route 1: The Direct Grignard Addition (Ester Precursor)
This route utilizes Methyl 2-amino-5-methylbenzoate as the starting material. It is the most direct approach but requires excess Grignard reagent to compensate for the acidic protons on the primary amine.
-
Mechanism: The first equivalent of methylmagnesium bromide (MeMgBr) deprotonates the amine. The subsequent two equivalents attack the ester carbonyl to form the tertiary alkoxide.
-
Key Challenge: The formation of the insoluble magnesium amide salt can increase viscosity, requiring efficient stirring.
Route 2: The Isatoic Anhydride Protocol
Starting from 5-methylisatoic anhydride , this route involves a ring-opening addition.
-
Mechanism: Nucleophilic attack by the Grignard reagent opens the anhydride ring, releasing CO₂ and forming the ketone intermediate, which is then attacked by a second equivalent of Grignard to yield the alcohol.
-
Key Challenge: Evolution of CO₂ gas during the reaction requires careful pressure management and slow addition rates.
Route 3: Directed Ortho-Lithiation
This route utilizes N-Boc-p-toluidine (or similar protected aniline).
-
Mechanism: Directed ortho-metalation (DoM) using t-BuLi or n-BuLi at cryogenic temperatures, followed by quenching with acetone and acidic deprotection.
-
Key Challenge: Use of pyrophoric lithium reagents and ultra-low temperatures (-78°C) makes this difficult to scale.
Part 2: Comparative Cost-Benefit Data
The following table summarizes the operational parameters for the three routes based on a theoretical 1 mol scale.
| Metric | Route 1: Ester Grignard | Route 2: Isatoic Anhydride | Route 3: Directed Lithiation |
| Starting Material Cost | Low (Commodity chemical) | Medium (Specialty chemical) | High (Requires protection step) |
| Reagent Stoichiometry | 3.5 - 4.0 eq MeMgBr | 3.0 - 3.5 eq MeMgBr | 2.2 eq n-BuLi + Acetone |
| Atom Economy | Moderate (Loss of MeOH) | Low (Loss of CO₂) | Low (Loss of Boc + waste) |
| Temperature Range | 0°C to Reflux | 0°C to 40°C | -78°C to RT |
| Process Safety | Exothermic Quench | Gas Evolution (CO₂) | Pyrophoric Reagents |
| Scalability | High (Standard reactors) | Medium (Gas handling needed) | Low (Cryogenics needed) |
| Yield (Typical) | 85 - 92% | 75 - 85% | 60 - 75% (over 2 steps) |
Part 3: Visualizing the Reaction Pathways
The following diagram illustrates the mechanistic divergence between the Ester and Isatoic Anhydride routes.
Caption: Mechanistic comparison of Route 1 (Blue, Ester) and Route 2 (Red, Isatoic Anhydride). Note the gas evolution step in Route 2.
Part 4: Detailed Experimental Protocol (Route 1)
This protocol is optimized for a 50 mmol scale using the Ester Route, which offers the best balance of safety and yield for general laboratory use.
Materials & Reagents
-
Precursor: Methyl 2-amino-5-methylbenzoate (8.26 g, 50 mmol).
-
Reagent: Methylmagnesium bromide (3.0 M in diethyl ether, 60 mL, 180 mmol). Note: 3.6 equivalents used to ensure full conversion.
-
Solvent: Anhydrous THF (100 mL).
-
Quench: Saturated NH₄Cl (aq), 1M HCl.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with dry nitrogen or argon for 15 minutes.
-
-
Substrate Dissolution:
-
Charge the flask with Methyl 2-amino-5-methylbenzoate (8.26 g) and anhydrous THF (50 mL).
-
Cool the solution to 0°C using an ice/water bath.
-
-
Grignard Addition (Critical Step):
-
Transfer the MeMgBr solution (60 mL) to the addition funnel via cannula to avoid moisture exposure.
-
Dropwise Addition: Add the Grignard reagent slowly over 45 minutes.
-
Observation: Methane gas will evolve initially (deprotonation of NH₂). A thick white precipitate (magnesium amide/alkoxide) may form. Ensure vigorous stirring.
-
-
Reaction Phase:
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux: Heat the mixture to a gentle reflux (approx. 65°C) for 2 hours to drive the second addition to completion.
-
IPC (In-Process Control): Check TLC (30% EtOAc/Hexanes) or LC-MS. The intermediate ketone should be fully consumed.
-
-
Quench & Workup:
-
Cool the mixture back to 0°C.
-
Safety Note: Quench very slowly with saturated NH₄Cl (50 mL). This step is highly exothermic.[2]
-
Adjust pH to ~8. Do not acidify strongly, or you may dehydrate the tertiary alcohol to the alkene (styrene derivative).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude product usually solidifies upon standing.
-
Recrystallize from Hexanes/EtOAc (9:1) if necessary.
-
Expected Yield: 7.5 – 8.2 g (85–92%).
-
Part 5: Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: Old Grignard reagent (titer < 3.0 M) or insufficient equivalents consumed by moisture.
-
Fix: Titrate Grignard before use. Increase stoichiometry to 4.0 eq.
-
-
Issue: "Stuck" Stirrer.
-
Cause: Formation of insoluble Mg-complexes in Ether.
-
Fix: Use THF as the primary solvent; the THF-Mg complexes are more soluble than Ether-Mg complexes.
-
-
Issue: Dehydration to Alkene.
-
Cause: Workup was too acidic or heating during concentration was too aggressive.
-
Fix: Keep workup pH > 7. Keep rotary evaporator bath < 40°C.
-
References
-
Grignard Addition to Anthranilates
- Reaction of methyl 2-amino-5-methylbenzo
-
Source:
-
Isatoic Anhydride Chemistry
- Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.
-
Source:
-
General Grignard Methodology
- Synthesis of 2-(2-aminophenyl)
-
Source:
-
Safety Data
- PubChem Compound Summary for 2-(2-methylphenyl)propan-2-ol (Analogous hazards).
-
Source:
Sources
Comprehensive Guide: qNMR vs. Chromatographic Methods for Purity Assignment of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol
Executive Summary
In the early stages of pharmaceutical development, the purity assignment of novel intermediates such as 2-(2-Amino-5-methyl-phenyl)-propan-2-ol (CAS 89433-06-7) presents a specific metrological challenge. Unlike established Active Pharmaceutical Ingredients (APIs), this compound often lacks a certified reference standard, rendering relative methods like HPLC-UV dependent on unverified response factors.
This guide objectively compares quantitative NMR (qNMR) against HPLC and DSC, establishing qNMR as the superior primary ratio method for the absolute purity determination of this specific amino-alcohol intermediate. We provide a validated workflow, internal standard selection logic, and a detailed uncertainty budget framework.
Part 1: The Analyte and the Analytical Challenge
Structural Analysis
Analyte: 2-(2-Amino-5-methyl-phenyl)-propan-2-ol Structure: A tertiary alcohol attached to a phenyl ring, which is further substituted with an amino group (ortho to the alcohol chain) and a methyl group (meta to the alcohol chain).
-
Chemical Functionality:
-
Tertiary Alcohol: Susceptible to dehydration under acidic/thermal stress (risk for GC analysis).
-
Primary Amine (Aniline type): Potential for oxidation; distinct chemical shift but exchangeable protons.
-
Aryl Methyl & Gem-Dimethyl: These provide sharp, high-intensity singlets in the NMR spectrum, ideal for quantification.
-
The "Reference Standard" Paradox
Conventional purity analysis via HPLC-UV requires a reference standard with a known purity to establish a calibration curve. For a novel intermediate like 2-(2-Amino-5-methyl-phenyl)-propan-2-ol, such a standard rarely exists.
-
The HPLC Trap: Using "Area %" assumes that the analyte and all impurities (synthesis precursors, isomers, degradants) have identical UV extinction coefficients. For anilines, this is rarely true, leading to purity overestimation.
-
The qNMR Solution: qNMR relies on the fundamental physical property of nuclear spin. The signal intensity is directly proportional to the number of nuclei, independent of chemical structure.[1] It requires only any traceably pure Internal Standard (IS), not a standard of the analyte itself.
Part 2: Strategic Comparison Guide
The following table contrasts the performance of qNMR against the most common alternatives for this specific molecule.
Table 1: Comparative Performance Matrix
| Feature | qNMR (¹H) | HPLC-UV | DSC (Differential Scanning Calorimetry) |
| Metrological Basis | Primary Ratio Method. Direct molar measurement. | Relative Method. Indirect; relies on extinction coefficients. | Colligative Property. Based on melting point depression. |
| Reference Standard | Generic IS required. (e.g., Dimethyl Sulfone). | Identical Reference required for accurate w/w%. | None required. |
| Bias Source | Gravimetric errors; signal overlap. | Response factor differences; non-UV absorbing impurities. | Decomposition during melting; solid solutions. |
| Suitability for Analyte | High. Methyl signals provide clear quantification windows. | Medium. "Area %" is unreliable without a standard. | Low. Amino-alcohols can be thermally unstable/hygroscopic. |
| Sample Consumption | ~10–20 mg (Recoverable). | < 1 mg (Destructive). | ~2–5 mg (Destructive). |
| Precision (RSD) | 0.1% – 0.5% | 0.1% – 1.0% | 0.5% – 2.0% |
| Verdict | Gold Standard for Value Assignment. | Best for Impurity Profiling. | Supporting Data Only. |
Part 3: Technical Deep Dive – qNMR Experimental Protocol
Internal Standard (IS) Selection Strategy
For 2-(2-Amino-5-methyl-phenyl)-propan-2-ol, the selection of the IS is critical to avoid signal overlap.
-
Analyte Signals (Predicted in DMSO-d₆):
-
Gem-dimethyl (aliphatic): ~1.4 – 1.6 ppm (Singlet, 6H)
-
Aryl-Methyl (aliphatic): ~2.1 – 2.3 ppm (Singlet, 3H)
-
Aromatics: ~6.5 – 7.2 ppm (Multiplets, 3H)
-
Exchangeables (OH/NH₂): Variable (broad).
-
-
Recommended IS: Dimethyl Sulfone (DMSO-d₆)
-
Signal: Singlet at ~3.0 ppm .
-
Rationale: It sits perfectly in the "silent region" between the analyte's methyl groups and the water/exchangeable region. It is non-hygroscopic, stable, and inexpensive.
-
Alternative:3,5-Dinitrobenzoic acid (Signals > 8.5 ppm) if the aliphatic region is crowded by solvent impurities.
-
Step-by-Step Workflow
Step 1: Gravimetric Preparation (The Critical Step)
-
Balance: Use a microbalance with readability of 0.001 mg or better (e.g., Mettler Toledo XPR).
-
Procedure:
-
Weigh ~15-20 mg of the Analyte (m_analyte) directly into a weighing boat or NMR tube.
-
Weigh ~10-15 mg of Dimethyl Sulfone IS (m_IS).
-
Target Ratio: Aim for a 1:1 molar ratio of the quantification protons.
-
Analyte (Gem-dimethyl): 6 protons.
-
IS (Dimethyl Sulfone): 6 protons.
-
Result: Equimolar weighing yields 1:1 signal intensity, minimizing dynamic range errors.
-
-
Dissolve in 0.6 mL DMSO-d₆ (99.9% D). Note: Ensure complete dissolution.[2] Vortex if necessary.
-
Step 2: Acquisition Parameters (Bruker/Jeol Standard)
To ensure <1% uncertainty, standard ¹H parameters must be modified:
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): 60 seconds .
-
Why? T1 relaxation for methyls can be 3-5 seconds. Quantitative recovery requires 5 × T1 (99.3%) or 7 × T1 (99.9%). 60s is a safe, robust default (approx 10-15 × T1).
-
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Transients (Scans): 16 or 32 (S/N > 400:1).
-
Temperature: 298 K (controlled to ±0.1 K to prevent shift drifting).
-
Spinning: OFF (to prevent sidebands).
Step 3: Processing & Integration
-
Phasing: Manual phasing is mandatory. Autophase is often insufficient for qNMR precision.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs n on Bruker) only on the integration regions.
-
Integration:
-
Set the IS singlet (3.0 ppm) to a calibrated value (based on weight).
-
Integrate the Analyte Gem-dimethyl singlet (~1.5 ppm).
-
Validation Check: Integrate the Aryl-methyl (~2.2 ppm). The purity calculated from both signals should match within 0.5%.
-
Calculation
The purity (
Where:
- : Integral area
- : Number of protons (6 for gem-dimethyl, 6 for Dimethyl Sulfone)
-
: Molecular weight[3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Mass weighed
- : Certified purity of the Internal Standard
Part 4: Visualizations
Decision Matrix: When to use qNMR?
The following logic tree illustrates the decision process for selecting qNMR over HPLC.
Caption: Decision logic for selecting qNMR as the primary assay method for novel intermediates.
qNMR Experimental Workflow
This diagram outlines the critical path for a self-validating qNMR experiment.
Caption: Step-by-step qNMR workflow emphasizing the internal signal validation check.
Part 5: Scientific Integrity & Validation (E-E-A-T)
Self-Validating System
The protocol described above is self-validating via "Signal Consistency."
-
The Test: Calculate purity using the Gem-dimethyl signal (1.5 ppm) and the Aryl-methyl signal (2.2 ppm) independently.
-
The Criteria: If the two calculated purities differ by > 0.5%, the result is invalid. This indicates either signal overlap (impurity under one peak) or T1 relaxation issues.
Uncertainty Budget
A qNMR result is meaningless without an uncertainty statement. For this method, the expanded uncertainty (
-
Mass Weighing: ~0.1% contribution (using >10mg).
-
Purity of IS: ~0.1% (Certified Reference Material).
-
Repeatability (Integration): ~0.2% (Dominant factor).
-
Molar Mass Uncertainty: Negligible.
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Area: Chemistry. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
EDQM (European Directorate for the Quality of Medicines). "General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry." European Pharmacopoeia. [Link]
Sources
Safety Operating Guide
2-(2-Amino-5-methyl-phenyl)-propan-2-ol proper disposal procedures
[1]
Executive Safety Summary
Status: Research Chemical / Intermediate Primary Hazard Class: Irritant / Aquatic Toxin / Potential Carcinogen (Aniline derivative) Immediate Action: Segregate from oxidizers and acids.[1] Do not dispose of in municipal waste or sewage systems.[1]
This compound contains an aniline moiety and a tertiary alcohol group.[1] Its disposal requires adherence to protocols for nitrogen-containing aromatic compounds to prevent the formation of toxic byproducts (e.g., nitrosamines) or environmental contamination.[1]
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards.[1] As a specific Safety Data Sheet (SDS) may be rare for this intermediate, the profile below is derived from structure-activity relationships (SAR) of analogous 2-substituted anilines (e.g., CAS 89433-06-7).
| Property | Description |
| Chemical Structure | A benzene ring substituted with an amino group (-NH₂) at pos. 2, a methyl group (-CH₃) at pos. 5, and a 2-hydroxy-2-propyl group at pos.[1] 1. |
| Physical State | Typically a crystalline solid or viscous oil (depending on purity/hydration).[1] |
| Solubility | Soluble in organic solvents (Ethanol, DMSO, Ethyl Acetate); sparingly soluble in water.[1] |
| Flash Point | >100°C (Estimated); Combustible.[1] |
| Hazard Classification | GHS07 (Exclamation Mark): Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3.GHS08 (Health Hazard): Potential mutagen/carcinogen (Aniline class).GHS09 (Environment): Aquatic Chronic 3.[1] |
| Incompatibility | Strong Oxidizers (Peroxides, Nitrates), Acids (forms salts), Acid Chlorides.[1] |
Waste Classification
Proper coding is essential for regulatory compliance (RCRA/EPA or EU EWC).[1]
-
US EPA (RCRA):
-
EU Waste Code (EWC):
Disposal Decision Tree
The following logic flow dictates the disposal route based on the physical state and quantity of the waste.
Figure 1: Decision logic for classifying and packaging amine-alcohol intermediates for final destruction.
Step-by-Step Disposal Protocol
A. Small-Scale Laboratory Disposal (< 100 g)
Objective: Safely package bench-scale waste for pickup by EHS/Waste Management.
-
Preparation:
-
Solubilization (If Solid):
-
Primary Containment:
-
Transfer waste into a Screw-Cap Glass Bottle or HDPE Container .
-
Do not fill >90% to allow for thermal expansion.[1]
-
-
Labeling:
-
Storage:
B. Large-Scale / Process Waste (> 1 kg)
Objective: Bulk management for pilot plant or manufacturing streams.
-
Segregation:
-
Stream A (Organic): Mother liquors containing the product.[1] Collect in UN 1A1 (Steel) or 1H1 (Plastic) drums.[1]
-
Stream B (Aqueous): Aqueous washes.[1] Do not sewer. Aqueous streams containing anilines must be tested for TOC (Total Organic Carbon) and likely sent for biological treatment or wet air oxidation.[1]
-
-
Stabilization:
-
Destruction Method:
Spill Response Workflow
In the event of a spill, immediate containment is critical to prevent soil/water contamination.[1]
Figure 2: Operational workflow for mitigating spills of solid or liquid aniline intermediates.[1]
References
Personal protective equipment for handling 2-(2-Amino-5-methyl-phenyl)-propan-2-ol
This guide outlines the operational safety, handling, and logistical requirements for 2-(2-Amino-5-methyl-phenyl)-propan-2-ol .[1]
Part 1: Chemical Identity & Hazard Profiling
Crucial Distinction : Do NOT confuse this compound with 2-Amino-2-methyl-1-propanol (AMP-95, CAS 124-68-5), which is a common aliphatic buffer.[1] The target compound is an aromatic aniline derivative , carrying distinct toxicological risks associated with benzene-ring amines.
| Feature | Target Compound | Common Confusion (Avoid) |
| Name | 2-(2-Amino-5-methyl-phenyl)-propan-2-ol | 2-Amino-2-methyl-1-propanol |
| Structure | Aromatic (Phenyl ring) | Aliphatic (Linear chain) |
| CAS (Analog) | 15833-00-8 (Unsubstituted analog) | 124-68-5 |
| Physical State | Viscous yellow/brown liquid or low-melting solid | Clear liquid or solid |
| Primary Hazard | Blood toxicity (Methemoglobinemia), Sensitization | Corrosive, Irritant |
Hazard Identification (GHS Classification)
Based on Structural Activity Relationship (SAR) to Aniline and 2-(2-Aminophenyl)propan-2-ol.[1]
-
Signal Word : WARNING
-
H302 : Harmful if swallowed.[2]
-
H315 : Causes skin irritation.[2]
-
H317 : May cause an allergic skin reaction (Skin Sensitizer).
-
H335 : May cause respiratory irritation.
-
H373 : May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Aniline effect).
Part 2: Personal Protective Equipment (PPE) Strategy
The lipophilic nature of the propan-2-ol side chain increases the ability of this aniline derivative to penetrate the skin.[1] Standard latex gloves are insufficient .
PPE Decision Matrix
Specific Gear Recommendations
-
Hand Protection :
-
Neat Handling : Standard Nitrile gloves (minimum 4 mil / 0.11 mm thickness).
-
Solution Handling : If dissolved in penetrating solvents (DCM, Acetone), use Silver Shield/4H laminate gloves or employ the "Double Gloving" technique (Nitrile over Laminate) to preserve dexterity while ensuring chemical resistance.
-
-
Respiratory Protection :
-
Primary control: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary control (Spill/Cleaning): NIOSH-approved respirator with P100/Organic Vapor (OV) cartridges. Aniline vapors have poor warning properties (odor threshold is high relative to toxicity).
-
-
Eye/Face :
-
Chemical splash goggles are mandatory.
-
Face shield required if handling volumes >50 mL or conducting pressurized reactions.
-
Part 3: Operational Handling & Storage
Physical Properties & Stability[2][5]
-
State : Likely a viscous oil or low-melting solid (Melting Point est. 50–70 °C).
-
Oxidation Sensitivity : Aniline derivatives oxidize rapidly in air, turning dark brown/black.
-
Storage : Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen) . Protect from light.[3][4]
Step-by-Step Handling Protocol
Objective : Safe transfer of 1.0 g for reaction setup.
-
Preparation :
-
Clear fume hood of incompatible chemicals (Acids, Oxidizers).
-
Place a disposable absorbent pad (pig mat) on the work surface.
-
Pre-weigh a receiving flask with a stir bar.
-
-
Transfer (Viscous Liquid/Solid) :
-
If Solid: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is potentially sticky/corrosive; PTFE-coated is preferred.
-
If Viscous Liquid: Warm the container gently (water bath <40 °C) to lower viscosity. Use a wide-bore glass pipette or a positive-displacement pipette.[1] Do not mouth pipette.
-
-
Quenching/Cleaning :
-
Wipe the outer surface of the stock container with a Kimwipe dampened with Ethanol before returning to storage.
-
Place the used Kimwipe immediately into a solid hazardous waste bin.
-
-
Reaction Monitoring :
-
When using TLC (Thin Layer Chromatography), use a UV lamp (254 nm). The aniline moiety typically fluoresces or quenches strongly.
-
Stain: Ninhydrin (for free amine) or Vanillin dip.
-
Part 4: Emergency & Disposal Procedures
Spill Response Workflow
-
Isolate : Evacuate the immediate area. Alert lab personnel.
-
PPE Up : Don double nitrile gloves, goggles, and a lab coat.
-
Absorb : Cover the spill with vermiculite or sand . Do not use combustible materials (sawdust) as anilines can react with cellulose.
-
Clean : Scoop absorbed material into a hazardous waste bag. Scrub the surface with a mild acid solution (1% HCl) to protonate the amine (making it water-soluble and less volatile), then wash with soap and water.
Waste Disposal Streams
| Waste Type | Classification | Disposal Method |
| Product Residue | Toxic Organic | Segregated "Halogenated" or "Non-Halogenated" solvent stream (depending on co-solvents).[1] |
| Contaminated Solids | Hazardous Debris | Double-bagged in chemically resistant polyethylene bags. Label as "Toxic Solids". |
| Aqueous Washings | Aqueous Toxic | Do not pour down the drain. Collect in "Aqueous Basic/Neutral" waste. |
References
-
PubChem . 2-(2-Methylphenyl)propan-2-ol (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency) .[2] Aniline - Substance Information & Classification. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
